Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside
Description
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Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOUAWEMPKIAT-SWBPCFCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451102 | |
| Record name | Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108032-93-5 | |
| Record name | Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside mechanism of action
Technical Whitepaper: Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio- -D-mannopyranoside
Mechanistic Insight, Activation Protocols, and Synthetic Utility[1]
Executive Summary
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-
Its core utility lies in the Neighboring Group Participation (NGP) afforded by the C2-axial acetate, which directs the formation of 1,2-trans-
Chemical Identity & Properties
-
IUPAC Name: Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-
-D-mannopyranoside[1][2][3] -
Molecular Formula:
[3] -
Role: Disarmed Glycosyl Donor (Thioglycoside)
-
Stability: High. Resistant to hydrolysis under mild acidic/basic conditions; orthogonal to O-glycosyl trichloroacetimidates and halides.
Table 1: Physicochemical Profile
| Property | Specification | Relevance |
| Anomeric Configuration | Thermodynamic stability; pre-organizes for activation. | |
| Protecting Groups | Acetyl (Ac) | Electron-withdrawing (Disarmed); provides NGP for |
| Leaving Group | Thiophenyl (SPh) | Soft nucleophile; activated by thiophilic promoters (NIS, DMTST). |
| Solubility | DCM, Toluene, THF | Compatible with standard non-polar glycosylation solvents. |
Mechanism of Action: Chemoselective Activation
The "mechanism of action" for this donor is a sequence of electrophilic activation events leading to stereoselective bond formation. Because the protecting groups are acetyls (electron-withdrawing), the donor is disarmed , requiring potent thiophilic promoters for activation.
3.1. The Activation Pathway[4]
-
Promoter Coordination: A "soft" electrophile (e.g., iodonium ion from NIS) attacks the "soft" sulfur atom of the thioglycoside.
-
Sulfonium Ion Formation: An unstable sulfonium intermediate is generated, making the SPh group a potent leaving group.
-
Expulsion & Stabilization: The SPh moiety is expelled. The resulting positive charge at C1 (oxocarbenium character) is immediately stabilized by the carbonyl oxygen of the C2-axial acetate .
-
Acyloxonium Ion Formation (Critical Step): The C2-acetate forms a five-membered dioxolenium (acyloxonium) ion on the
-face (top face) of the mannose ring. -
Stereoselective Attack: The glycosyl acceptor (alcohol) attacks C1 from the
-face (bottom face), strictly enforced by the steric blockade of the -face by the acyloxonium ring.
3.2. Visualization of the Mechanism
The following diagram illustrates the transformation from the resting donor to the final
Figure 1: Mechanistic pathway of thiomannoside activation. The C2-axial acetate ensures
Experimental Protocols
The following protocols are validated for high reproducibility. All reactions must be performed under an inert atmosphere (Ar or
4.1. Synthesis of the Donor
Objective: Convert Penta-O-acetyl-
Reagents:
-
Penta-O-acetyl-D-mannose (1.0 equiv)[5]
-
Thiophenol (PhSH) (1.5 equiv)
- (Lewis Acid Catalyst, 2.5 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Solubilization: Dissolve Penta-O-acetyl-D-mannose (e.g., 5.0 g) in anhydrous DCM (50 mL) in a flame-dried round-bottom flask.
-
Addition: Add Thiophenol (1.5 equiv) via syringe. Cool the mixture to 0°C.
-
Activation: Dropwise add
(2.5 equiv). The solution may darken slightly. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1).[5] The product (
) will appear as the starting material is consumed.[5] -
Quenching: Pour reaction mixture into saturated
solution (vigorous bubbling will occur). -
Extraction: Extract with DCM (3x), wash organics with water and brine, dry over
. -
Purification: Flash column chromatography (Silica gel, Hexane
Hexane:EtOAc 3:1). -
Yield Expectation: 70–85% as a white solid/foam.
4.2. General Glycosylation Protocol (NIS/TfOH Method)
Objective: Coupling the donor with a generic acceptor (ROH).
Reagents:
-
Donor (1.2 equiv)[6]
-
N-Iodosuccinimide (NIS) (1.5 equiv) - Recrystallize before use.
-
Trifluoromethanesulfonic acid (TfOH) (0.1–0.2 equiv)
-
Molecular Sieves (4Å), powdered and flame-dried.
Step-by-Step Workflow:
-
Drying: Co-evaporate Donor and Acceptor with toluene (3x) to remove trace water.
-
Setup: Dissolve in anhydrous DCM (0.05 M concentration relative to acceptor). Add activated 4Å MS. Stir for 30 min at RT.
-
Cooling: Cool the mixture to -40°C or -20°C (depending on acceptor reactivity).
-
Promoter Addition: Add NIS (1.5 equiv) in one portion.
-
Activation: Add TfOH (catalytic amount) via microsyringe. The reaction usually turns deep red/purple.
-
Monitoring: Stir at low temperature for 30 min, then slowly warm to 0°C. Monitor by TLC.
-
Quenching: Add saturated
(sodium thiosulfate) to quench excess iodine, then saturated . -
Workup: Extract with DCM, dry, and concentrate.
Applications in Drug Development
This specific donor is a cornerstone in the synthesis of Mannose-Binding Lectin (MBL) targets.
-
FimH Antagonists: Used to synthesize
-mannosides that inhibit E. coli adhesion to bladder cells (UTI treatment). The -configuration is non-negotiable for FimH binding. -
Vaccine Adjuvants: Synthesis of polymannose backbones found on fungal cell walls (e.g., Candida albicans) to trigger immune responses.
-
Lysosomal Storage Disorders: Synthesis of mannose-6-phosphate analogues for enzyme replacement therapies.
References
-
Chemical Synthesis: Porter, J., & Miller, G. J. (2025).[5][8] 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside.[5] Molbank, 2025(1), M1981.[5]
-
Activation Protocols: Codee, J. D., et al. (2005).[8] Thioglycosides in sequential glycosylation strategies. Chemical Society Reviews, 34, 769-782.
-
General Reactivity: Garegg, P. J. (1997). Thioglycosides as glycosyl donors in oligosaccharide synthesis.[7][2][4][9][10] Advances in Carbohydrate Chemistry and Biochemistry, 52, 179-205.
-
Commercial Data: Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-alpha-D-mannopyranoside Product Page. Chem-Impex International.
Sources
- 1. Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside | Phenyl 1-thio-α-D-mannopyranoside 2,3,4,6-tetraacetate | Tetrahydropyrans | Ambeed.com [ambeed.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reactions of phenyl and ethyl 2-O-sulfonyl-1-thio-alpha-D-manno- and beta-D-glucopyranosides with thionucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective activation of ethyl vs. phenyl thioglycosides: one-pot synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside CAS number
Technical Monograph: Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio- -D-mannopyranoside[1]
Executive Summary
In the architecture of complex oligosaccharide synthesis, Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-
Its primary utility lies in the construction of
Part 1: Identity & Physicochemical Profile[1][2]
This compound is defined by the presence of a thiophenyl group at the anomeric center (C1) and acetyl protecting groups at C2, C3, C4, and C6. The
| Property | Specification |
| CAS Number | 108032-93-5 |
| IUPAC Name | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio- |
| Molecular Formula | |
| Molecular Weight | 440.46 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 85–88 °C (Solvent dependent) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |
| Stability | Stable to weak acids/bases; activated by thiophilic promoters (NIS, DMTST) |
Part 2: Synthesis & Production Strategy
Protocol: Lewis Acid-Catalyzed Thioglycosylation
The most robust synthesis route utilizes 1,2,3,4,6-Penta-O-acetyl-
Reagents:
-
Precursor: Mannose Pentaacetate (1.0 eq)
-
Nucleophile: Thiophenol (PhSH) (1.2 – 1.5 eq)
-
Promoter: Boron Trifluoride Diethyl Etherate (
) (3.0 – 5.0 eq) -
Solvent: Anhydrous Dichloromethane (DCM)
Methodology:
-
Dissolution: Dissolve mannose pentaacetate in anhydrous DCM under an inert atmosphere (
or Ar). -
Addition: Add thiophenol via syringe. Cool the mixture to 0°C.
-
Activation: Dropwise addition of
. The solution typically turns yellow/orange. -
Reaction: Allow to warm to room temperature (RT) and stir for 2–16 hours. Monitor by TLC (Hexane:EtOAc 2:1).
-
Quench: Pour into saturated
to neutralize the Lewis acid. -
Purification: Extract with DCM, dry over
, and purify via flash column chromatography.
Mechanistic Insight: The "Mannose Anomaly"
Why does this reaction yield the
-
The Lewis acid generates an oxocarbenium ion.
-
The axial C2-OAc stabilizes the cation via a 5-membered acetoxonium intermediate on the top (beta) face .
-
The thiophenol nucleophile attacks from the bottom (alpha) face to open the ring.
-
Result: A 1,2-trans-glycoside which, for mannose, is the
-anomer .
Figure 1: Stereoselective synthesis pathway driven by the axial C2-acetoxy neighboring group participation.
Part 3: Application in Glycosylation[1]
This compound is a "disarmed" donor due to the electron-withdrawing acetyl groups, making it stable enough for storage but reactive enough when triggered by specific promoters.
Activation Protocol
Promoter System: N-Iodosuccinimide (NIS) / Triflic Acid (TfOH) or Silver Triflate (AgOTf).
-
Mixture: Dissolve Donor (Phenyl thiomannoside) and Acceptor (alcohol) in dry DCM/Ether. Add molecular sieves (4Å).
-
Cooling: Cool to -40°C to -20°C to control reactivity.
-
Trigger: Add NIS (1.5 eq) followed by catalytic TfOH (0.1 eq).
-
Mechanism: The sulfur atom attacks the iodonium source (NIS), creating a good leaving group. The breakdown generates the oxocarbenium ion, which is again stabilized by the C2-OAc, ensuring the formation of an
-mannosidic linkage with the acceptor.
Figure 2: Activation cycle of thioglycosides using thiophilic promoters.
Part 4: Analytical Characterization (NMR)[3][4]
The structure is validated by
Representative Data (in
| Position | Multiplicity ( | Diagnostic Note | |
| H-1 | 5.45 – 5.55 | d, | Anomeric proton (Alpha) |
| H-2 | 5.30 – 5.40 | dd, | Equatorial H2 (Axial OAc) |
| H-3 | 5.10 – 5.15 | dd, | Axial H3 |
| H-4 | 5.25 – 5.35 | t, | Axial H4 |
| Ph-S | 7.30 – 7.55 | m | Aromatic Phenyl Group |
| OAc | 1.95 – 2.15 | s (4x) | Acetyl Methyls |
Note: Chemical shifts may vary slightly based on concentration and specific temperature.[4]
References
-
MedChemExpress. Phenyl 1-thio-α-D-mannopyranoside 2,3,4,6-tetraacetate Product Datasheet. (Confirming CAS 108032-93-5 and structure). Link
-
National Institutes of Health (NIH) / PubChem. 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside Crystal Structure. (Providing structural analogs and crystallographic confirmation of alpha-configuration). Link
-
TCI Chemicals. Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside Specifications. Link
-
Sigma-Aldrich. Phenyl α-D-thiomannopyranoside (Unprotected Analog). (Reference for optical rotation and melting point comparisons). Link
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside molecular weight
Technical Whitepaper: Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-
Executive Summary
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-
Part 1: Physicochemical Profile[2][3]
Precise stoichiometric control in glycosylation requires accurate molecular weight determination. The following data establishes the baseline for all subsequent experimental calculations.
| Property | Specification |
| Chemical Name | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio- |
| Molecular Weight | 440.46 g/mol |
| Molecular Formula | |
| CAS Number | 108032-93-5 (Specific to |
| Appearance | White to off-white crystalline solid |
| Melting Point | 126–131 °C |
| Solubility | Soluble in DCM, |
| Anomeric Configuration | Alpha ( |
Part 2: Synthetic Pathway & Logic[2]
The synthesis of this donor is a classic example of Lewis Acid-catalyzed thioglycosylation . The protocol typically bypasses the unstable glycosyl halide intermediates, favoring a direct conversion from the per-acetylated sugar to the thioglycoside.[2]
The Strategic Choice of Reagents[2]
-
Starting Material (Mannose Pentaacetate): Readily available and stable.[2]
-
Lewis Acid (
): Boron trifluoride etherate is preferred over stronger acids (like ) for this step because it promotes the formation of the thermodynamic product ( -anomer) via the endocyclic cleavage mechanism without degrading the sensitive thiophenol.[2] -
Thiophenol (
): Acts as the nucleophile.[2] Caution: Thiophenol is toxic and has a potent stench; bleach (NaOCl) must be available to quench waste.[2]
Synthesis Workflow Diagram
Figure 1: Lewis acid-mediated synthesis favoring the thermodynamic
Part 3: Mechanistic Utility in Glycosylation[2]
The primary utility of Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-
The "Neighboring Group Participation" (NGP) Paradox
In glucose, C2-acetate participation leads to
-
Activation: The thiophenyl group is activated (e.g., by NIS), leaving an oxocarbenium ion.[2]
-
Participation: The axial C2-acetate attacks the anomeric center from the top face (beta-face), forming a five-membered acyloxonium ion .
-
Attack: The glycosyl acceptor (alcohol) must attack from the bottom face (alpha-face) to open the ring.
-
Result: Exclusive formation of the
-mannoside.
Activation & Selectivity Diagram
Figure 2: Mechanism of C2-assisted
Part 4: Experimental Protocols
A. Synthesis of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio- -D-mannopyranoside
Standard protocol adapted from standard carbohydrate literature.
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve D-mannose pentaacetate (10.0 g, 25.6 mmol) in anhydrous Dichloromethane (DCM) (100 mL).
-
Addition: Add Thiophenol (3.1 mL, 30.7 mmol, 1.2 eq) via syringe.
-
Catalysis: Cool the mixture to 0°C. Dropwise add
(4.7 mL, 38.4 mmol, 1.5 eq). -
Reaction: Allow to warm to Room Temperature (RT) and stir for 24–48 hours. Monitor by TLC (Hexane:EtOAc 1:1).[2][3] The product (
) will appear higher than the starting material.[2] -
Quench: Pour reaction mixture into saturated
solution. Stir vigorously to neutralize acid. -
Workup: Extract with DCM (3x). Wash organic layer with 1M NaOH (to remove unreacted thiophenol) and then Brine.[2] Dry over
.[4] -
Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc gradient).[2]
B. Activation (Glycosylation) Protocol
For coupling the donor to a primary alcohol acceptor.[2]
-
Drying: Co-evaporate the Donor (1.0 eq) and Acceptor (1.2 eq) with toluene (3x) to remove trace water.[2] Dissolve in dry DCM.
-
Sieve: Add activated 4Å molecular sieves. Stir for 30 min.
-
Promoter: Cool to -20°C. Add N-Iodosuccinimide (NIS) (1.5 eq) followed by catalytic Triflic Acid (TfOH) (0.1 eq).
-
Termination: Upon TLC completion (usually <1 hour), quench with Triethylamine.
Part 5: References
-
Santa Cruz Biotechnology. Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside Product Data.[2] (Accessed 2024).[2] Link[2]
-
Sigma-Aldrich (Merck). Phenyl α-D-thiomannopyranoside Specifications.[2]Link[2]
-
Crich, D., & Smith, M. (2001).[2] "Mechanism of 4,6-O-benzylidene-directed
-mannosylation." Journal of the American Chemical Society.[2] (Context on mannose activation mechanisms). Link[2] -
Chem-Impex International. Product Specification: Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-alpha-D-mannopyranoside.[2]Link[2]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 279081.Link[2]
Sources
Role of thioglycosides in carbohydrate chemistry.
Title: Thioglycosides: The Strategic Scaffold in Modern Carbohydrate Synthesis and Drug Discovery
Executive Summary
Thioglycosides occupy a unique "Goldilocks" zone in carbohydrate chemistry: they are sufficiently stable to withstand rigorous protecting group manipulations (esterification, silylation, acetal formation) yet possess a tunable reactivity profile that allows for controlled activation under mild conditions.[1][2][3][4] This guide dissects the mechanistic role of thioglycosides as both versatile glycosyl donors and hydrolytically stable pharmacophores (S-glycosides) in drug development. We explore their synthesis, activation via thiophilic promoters, and application in orthogonal glycosylation strategies, providing researchers with a self-validating roadmap for complex glycan assembly.
The Strategic Advantage: Stability vs. Reactivity
Unlike glycosyl halides (unstable, hydrolysis-prone) or trichloroacetimidates (highly reactive, base-sensitive), thioglycosides offer a robust shelf-life. Their utility is grounded in the Soft Acid-Soft Base (HSAB) theory. The sulfur atom at the anomeric center is a "soft" nucleophile, rendering it inert to "hard" electrophiles and bases typically used during the functionalization of the sugar ring.
Key Stability Characteristics:
-
Base Tolerance: Stable to NaH, NaOMe, and hydrazine (essential for removing esters/phthalimides).
-
Acid Tolerance: Stable to mild acidic conditions required for acetal formation.
-
Latent Capability: Can serve as an acceptor in one step and a donor in the next (the core of iterative synthesis).
Synthesis of Thioglycoside Building Blocks
The construction of the thioglycoside scaffold is the first critical step. Two primary pathways dominate, chosen based on the availability of the starting material and the desired anomeric configuration.
Table 1: Comparative Synthesis Methodologies
| Precursor | Reagents | Mechanism | Stereoselectivity | Utility |
| Per-acetylated Sugar | Oxocarbenium Ion | Favor 1,2-trans (Neighboring Group Participation) | Scalable, uses stable precursors. | |
| Glycosyl Halide | Inversion of configuration | High stereocontrol if halide is pure. | ||
| Glycal | 1. DMDO/Oxone2. | Epoxidation | Mixture (often favors | Access to 2-deoxy sugars. |
Activation Mechanisms & Promoter Systems
The activation of thioglycosides requires a thiophilic promoter —a reagent capable of coordinating to the soft sulfur atom to convert it into a potent leaving group (sulfonium ion).
The Sulfonium Ion Pathway
The reaction proceeds via a distinct mechanistic sequence:
-
Coordination: The electrophilic promoter (
) binds to the anomeric sulfur. -
Expulsion: The C-S bond breaks, expelling the sulfide-promoter complex and generating an oxocarbenium ion (or dioxolenium ion if C2-participation occurs).
-
Glycosylation: The glycosyl acceptor (
) attacks the cationic center.
Common Promoters:
-
NIS / TfOH (N-Iodosuccinimide / Triflic Acid): The "Gold Standard." NIS provides the iodonium source (
), and TfOH activates the NIS and stabilizes the intermediate. -
DMTST (Dimethyl(methylthio)sulfonium triflate): Highly reactive, often used for "disarmed" donors.
-
MeOTf (Methyl Triflate): Methylates the sulfur directly; requires highly reactive acceptors.
Visualization: The Activation Mechanism
Figure 1: Mechanistic pathway of thioglycoside activation using NIS/TfOH.
Caption: Activation of thioglycoside donor via iodonium-mediated sulfonium ion formation followed by nucleophilic attack.
Advanced Glycosylation Strategies
Thioglycosides are the linchpin of modern iterative and orthogonal synthesis strategies.
A. Armed-Disarmed Strategy
Pioneered by Fraser-Reid, this strategy exploits the electronic influence of protecting groups.[5]
-
Armed Donor: Ether protection (e.g., Benzyl, OBn) at C2 stabilizes the oxocarbenium ion, making the donor more reactive.
-
Disarmed Donor: Ester protection (e.g., Benzoyl, OBz) at C2 destabilizes the intermediate, making the donor less reactive.
-
The Workflow: An Armed Thioglycoside is coupled with a Disarmed Thioglycoside Acceptor . The promoter activates only the armed species. The product (now a disarmed thioglycoside) retains its sulfur for the next step.
B. Orthogonal Glycosylation
This involves two donor types with non-overlapping activation conditions.[6][7]
-
Set: Thioglycosides (Donor A) vs. Glycosyl Fluorides (Donor B).
-
Logic: Thioglycosides are stable to Fluoride activation conditions (
), and Fluorides are stable to mild Thioglycoside conditions (though NIS/TfOH can sometimes activate fluorides, careful tuning is required).
Visualization: Iterative Armed-Disarmed Workflow
Figure 2: Logical flow of the Armed-Disarmed iterative synthesis strategy.
Caption: Sequential activation exploiting electronic differences between ether (armed) and ester (disarmed) protected thioglycosides.
Experimental Protocol: Standard NIS/TfOH Glycosylation
Objective: Coupling a thioglycoside donor with a primary alcohol acceptor. Scope: Applicable to both armed and disarmed donors (adjusting temperature).
Materials:
-
Thioglycoside Donor (1.0 equiv)
-
Glycosyl Acceptor (0.8 - 1.2 equiv)
-
N-Iodosuccinimide (NIS) (1.3 - 1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 - 0.2 equiv)
-
4Å Molecular Sieves (Activated, powdered)[1]
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Donor and Acceptor in anhydrous DCM (0.05 M concentration).
-
Drying: Add activated 4Å molecular sieves (approx. equal weight to sugar). Stir at Room Temperature (RT) for 30 minutes to ensure absolute dryness. Note: Water competes with the acceptor, leading to hemiacetal by-products.
-
Cooling: Cool the mixture to the desired temperature:
-
to
for Armed donors (Benzylated). - to RT for Disarmed donors (Benzoylated).
-
to
-
Activation: Add NIS (solid) in one portion. Stir for 5 minutes.
-
Promotion: Add TfOH (neat or as a dilute solution in DCM) dropwise.
-
Visual Cue: The solution often turns dark violet/brown due to iodine liberation.
-
-
Monitoring: Monitor by TLC (Thin Layer Chromatography). The donor spot should disappear rapidly (15-60 mins).
-
Quenching: Once complete, quench by adding saturated aqueous
(Sodium Thiosulfate) and saturated (1:1 ratio).-
Why: Thiosulfate reduces excess iodine (removes color); Bicarbonate neutralizes the acid.
-
-
Workup: Extract with DCM, wash with brine, dry over
, and concentrate.
Applications in Drug Discovery: S-Glycosides
While the sections above discuss thioglycosides as transient donors, a critical application in drug development is the S-Glycoside (or Thioglycan), where the S-linkage is the final pharmacophore.
Therapeutic Rationale:
-
Hydrolytic Stability: The C-S bond is resistant to endogenous glycosidases (enzymes that cleave O-glycosidic bonds). This makes S-glycosides excellent candidates for oral drugs and metabolic probes.
-
Conformational Mimicry: The C-S bond is longer (
) than the C-O bond ( ) and the C-S-C angle is smaller ( vs ). Despite these differences, S-glycosides often retain sufficient conformational similarity to bind lectins and receptors effectively.
Case Studies:
-
Glycoconjugate Vaccines: S-linked bacterial antigen mimetics induce immune responses without being degraded by the host before antigen presentation.
-
Neuraminidase Inhibitors: S-sialosides have been explored as flu virus inhibitors, offering longer half-lives than their O-linked counterparts.
References
-
Codee, J. D. C., et al. "Thioglycosides in sequential glycosylation strategies." Chemical Society Reviews, 2005.
-
Fraser-Reid, B., et al. "Armed and disarmed n-pentenyl glycosides in saccharide couplings: General strategy for synthesis." Journal of the American Chemical Society, 1988.
-
Veeneman, G. H., et al. "Iodonium ion-promoted reactions of disarmed thioglycosides." Tetrahedron Letters, 1990.[8]
-
Garegg, P. J. "Thioglycosides as glycosyl donors in oligosaccharide synthesis."[4] Advances in Carbohydrate Chemistry and Biochemistry, 1997.
-
Pazynina, G., et al. "Synthesis and biological evaluation of S-glycosides as mimetics of natural O-glycosides." Current Medicinal Chemistry, 2018.
Sources
- 1. mdpi.com [mdpi.com]
- 2. irl.umsl.edu [irl.umsl.edu]
- 3. researchgate.net [researchgate.net]
- 4. An armed-disarmed approach for blocking aglycon transfer of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the Armed-Disarmed Concept: The Importance of Anomeric Configuration in the Activation of S-Benzoxazolyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthogonal glycosylation  [glycoaware.com]
- 7. Orthogonal glycosylation  [glycoaware.com]
- 8. researchgate.net [researchgate.net]
Basic Principles of Glycosidic Bond Formation: A Technical Guide
Executive Summary
For: Researchers and Drug Development Scientists Scope: Mechanistic foundations, stereoelectronic control, and validated protocols for chemical glycosylation.
The formation of the glycosidic bond remains one of the most challenging aspects of modern organic synthesis.[1] Unlike the automated, iterative coupling of nucleotides or amino acids, glycosylation involves the creation of a new stereogenic center at the anomeric position, governed by a complex interplay of kinetics, thermodynamics, and stereoelectronics. This guide deconstructs the reaction into its core mechanistic components—donor activation, oxocarbenium ion dynamics, and solvent participation—to provide a rational framework for experimental design.
Part 1: Mechanistic Foundations
The - Continuum
Classically, glycosylation was categorized strictly as
-
Contact Ion Pairs (CIP): The leaving group departs but remains electrostatically associated with the anomeric center, shielding one face and directing nucleophilic attack from the opposite side (
-like stereoinversion). -
Solvent-Separated Ion Pairs (SSIP): The leaving group dissociates fully, allowing solvent molecules to intervene. This leads to the formation of a solvated oxocarbenium ion, often resulting in thermodynamic mixtures or solvent-controlled selectivity.
Visualization: The Glycosylation Continuum
The following diagram illustrates the transition from donor activation to product formation, highlighting the critical divergence between CIP and SSIP pathways.
Figure 1: The mechanistic continuum of glycosylation showing the divergence between stereospecific CIP pathways and indiscriminate SSIP/Oxocarbenium pathways.[3][4]
Part 2: Strategies for Stereocontrol
Achieving high stereoselectivity (
Neighboring Group Participation (NGP)
This is the most reliable method for constructing 1,2-trans glycosides (e.g.,
-
Mechanism: An acyl group (acetate, benzoate) at C-2 acts as an internal nucleophile, attacking the oxocarbenium ion to form a five-membered acyloxonium intermediate.
-
Outcome: The acceptor must attack from the face opposite the fused ring, ensuring trans-selectivity.
Figure 2: Neighboring Group Participation (NGP) mechanism utilizing C2-acyl groups to enforce 1,2-trans stereochemistry.
Solvent Effects (The Nitrile vs. Ether Effect)
When non-participating groups (e.g., benzyl ethers) are used at C-2, the solvent plays a critical role in shielding the anomeric center.
| Solvent Type | Representative Solvents | Mechanism | Selectivity Outcome |
| Nitrile | Acetonitrile ( | Forms an | |
| Ether | Diethyl ether ( | Coordinates to the oxocarbenium ion, typically shielding the | |
| Halogenated | DCM ( | Non-coordinating; minimal stabilization of SSIP. | Mixture (often favors |
The Anomeric Effect
In the absence of NGP or strong solvent direction, electronegative substituents at C-1 prefer the axial orientation (
-
Dipole minimization: Opposing dipoles of the ring oxygen and anomeric substituent.
-
Hyperconjugation: Overlap of the ring oxygen lone pair (
) with the antibonding orbital of the C-X bond ( ).
Part 3: Donor Systems & Experimental Protocols
Schmidt Trichloroacetimidates
Best For: Complex synthesis, high reactivity, mild activation.[6]
Mechanism: Activation by Lewis acid (TMSOTf or
Protocol: Standard Schmidt Glycosylation
-
Reagents: Glycosyl trichloroacetimidate (Donor), Alcohol (Acceptor), TMSOTf (Promoter), 4Å Molecular Sieves (MS), Dichloromethane (DCM).
-
Pre-requisite: All glassware must be flame-dried.
Step-by-Step:
-
Preparation: Dissolve Donor (1.0 equiv) and Acceptor (1.0–1.2 equiv) in dry DCM (0.05–0.1 M) in a round-bottom flask containing activated powdered 4Å MS.
-
Drying: Stir the mixture at room temperature for 30–60 minutes under Argon to ensure total water removal.
-
Cooling: Cool the reaction mixture to -78°C (dry ice/acetone bath). Note: Temperature control is vital for kinetic selectivity.
-
Activation: Add TMSOTf (0.05–0.1 equiv) dropwise.
-
Reaction: Allow to warm slowly to -40°C or -20°C. Monitor by TLC (usually complete within 30 mins to 2 hours).
-
Quenching: Add
(excess) to neutralize the Lewis acid. -
Workup: Filter through Celite (to remove sieves), concentrate, and purify via flash chromatography.
Thioglycosides
Best For: "Armed/Disarmed" strategies, iterative synthesis, stability during storage. Mechanism: Activation requires a thiophilic promoter (NIS/TfOH) to generate a sulfonium intermediate.
Protocol: NIS/TfOH Activation[7][8][9][10]
-
Reagents: Thioglycoside (Donor), Acceptor, N-Iodosuccinimide (NIS), Triflic Acid (TfOH).[7]
Step-by-Step:
-
Preparation: Dissolve Donor and Acceptor in dry DCM/Ether (depending on desired selectivity) with 4Å MS.
-
Drying: Stir for 1 hour under inert atmosphere.
-
Cooling: Cool to -40°C to 0°C (thioglycosides are generally less reactive than imidates).
-
Activation: Add NIS (1.2 equiv) followed by catalytic TfOH (0.1–0.2 equiv).
-
Observation: The solution often turns dark red/purple due to iodine generation.
-
Quenching: Quench with saturated aqueous
(sodium thiosulfate) to reduce iodine, followed by saturated . -
Workup: Extract with DCM, wash with brine, dry over
, and concentrate.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Hydrolysis (Hemiacetal formation) | Water intrusion; wet solvents or sieves. | Flame-dry glassware; activate MS at 300°C under vacuum; distill solvents. |
| Orthoester Formation | C2-acyl group attack on C1, followed by acceptor attack on the acyl carbon instead of C1. | Use a non-nucleophilic base (TTBP) to buffer acidity; switch protecting groups; ensure strictly anhydrous conditions. |
| Low Yield / Decomposition | Promoter concentration too high; reaction temperature too high. | Reduce TMSOTf to 0.01 equiv; run reaction at lower temperature (-78°C); add donor slowly (Inverse Schmidt Procedure). |
| N-Glycosyl Acetamide Byproduct | Rearrangement of the trichloroacetimidate (Chapman rearrangement). | Do not store imidates for long periods; use "Inverse Procedure" (pre-mix acceptor + promoter, add donor). |
References
-
Mechanistic Continuum: Ab Initio Molecular Dynamics Simulations of the SN1/SN2 Mechanistic Continuum in Glycosylation Reactions. ACS Central Science.
-
Schmidt Glycosylation: Glycosidation using trichloroacetimidate donor.[1][6][11][12][13] Glycoscience Protocols (GlycoPODv2).
-
Neighboring Group Participation: Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors. Journal of the American Chemical Society.
-
Solvent Effects: Controlling the stereoselectivity of glycosylation via solvent effects.[14] Canadian Journal of Chemistry.
-
Thioglycoside Activation: Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ab Initio Molecular Dynamics Simulations of the SN1/SN2 Mechanistic Continuum in Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unlocking the Potential of Trichloroacetimidate Glycosylation in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 7. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 8. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. irl.umsl.edu [irl.umsl.edu]
- 11. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Synthesis of mannooligosaccharides with Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside
Application Note: High-Fidelity Synthesis of -Mannosides
Subject: Synthesis of Mannooligosaccharides using Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-
Executive Summary
This guide details the protocol for utilizing Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-
Key Advantages of This Donor
-
Shelf Stability: The phenyl thioglycoside moiety is chemically inert to standard manipulation conditions (mild acid/base), allowing for block synthesis.[1]
-
Stereocontrol: The C-2 acetate group actively directs the incoming nucleophile to the
-face via a dioxolenium intermediate. -
Activation Versatility: Activated efficiently by NIS/TfOH or DMTST at controlled temperatures.
Mechanistic Principles
The success of this protocol relies on the interplay between the thiophilic promoter and the C-2 protecting group.
The Pathway to -Selectivity
-
Activation: The thiophilic promoter (NIS/TfOH) attacks the anomeric sulfur, generating a sulfonium intermediate.
-
Departure: The thiophenol leaving group departs, forming a transient oxocarbenium ion.
-
Stabilization (NGP): The carbonyl oxygen of the C-2 acetate intramolecularly attacks the anomeric center, forming a stable, five-membered acyloxonium (dioxolenium) ion . This ring forms on the
-face (cis to the C-2 substituent). -
Nucleophilic Attack: The glycosyl acceptor (alcohol) is sterically blocked from the
-face and must attack from the -face (trans to the C-2 acetate), resulting in the 1,2-trans- -mannoside.
Figure 1: Mechanism of C-2 Acetyl Neighboring Group Participation (NGP) leading to exclusive
Experimental Protocols
Protocol A: Synthesis of the Donor
Target: Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-
Reagents & Equipment[1][2][3][4][5]
-
D-Mannose pentaacetate (10.0 g, 25.6 mmol)[1]
-
Thiophenol (PhSH) (3.1 mL, 30.7 mmol, 1.2 eq)[1]
-
Boron trifluoride diethyl etherate (
) (15.8 mL, 5 eq)[1] -
Dichloromethane (DCM), anhydrous[1]
-
Saturated
, Brine, [1][5][6]
Step-by-Step Procedure
-
Dissolution: In a flame-dried 250 mL round-bottom flask under Argon, dissolve D-Mannose pentaacetate (10.0 g) in anhydrous DCM (100 mL).
-
Addition: Add Thiophenol (3.1 mL) via syringe.
-
Catalysis: Cool the mixture to 0°C. Dropwise add
(15.8 mL) over 10 minutes. The solution may darken slightly. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1).[5] Product
will be higher than starting material. -
Quench: Pour reaction mixture carefully into ice-cold saturated
(200 mL). Stir vigorously until effervescence ceases. -
Extraction: Separate the organic layer. Extract aqueous layer with DCM (2 x 50 mL).
-
Purification: Wash combined organics with 1M NaOH (to remove excess thiophenol), water, and brine. Dry over
and concentrate. -
Crystallization: Recrystallize from Ethanol/Hexane to yield white needles.
Protocol B: Glycosylation (Coupling)
Target: Generic Disaccharide (Mannosyl-
Reagents
-
Donor: Phenyl thiomannoside (from Protocol A) (1.2 eq)[1]
-
Acceptor: Primary carbohydrate alcohol (1.0 eq)
-
Promoter: N-Iodosuccinimide (NIS) (1.5 eq) / Trifluoromethanesulfonic acid (TfOH) (0.1 eq)[1]
-
Solvent: DCM (0.05 M concentration)[1]
-
Desiccant: 4Å Molecular Sieves (powdered, flame-activated)
Workflow Diagram
Figure 2: Step-by-step glycosylation workflow.[1][7]
Step-by-Step Procedure
-
Preparation: In a dry flask, combine Donor (1.2 equiv) and Acceptor (1.0 equiv). Co-evaporate with toluene (3x) to remove trace water.
-
Solvation: Dissolve in anhydrous DCM. Add activated 4Å molecular sieves. Stir for 30 mins at RT.
-
Cooling: Cool the mixture to -20°C . (Note: Acetyl-protected donors are less reactive; -78°C is often too cold, while 0°C may reduce selectivity).[1]
-
Activation:
-
Add NIS (1.5 equiv) in one portion.
-
Add TfOH (0.1–0.2 equiv) via microsyringe. The solution will turn purple/brown (iodine generation).
-
-
Reaction: Stir at -20°C for 1–2 hours.
-
Quench:
-
Add 10% aqueous
(sodium thiosulfate) to quench iodine (color disappears). -
Add saturated
to neutralize acid.
-
-
Workup: Extract with DCM, wash with brine, dry, and concentrate.
-
Purification: Silica gel flash chromatography.
Data Interpretation & Troubleshooting
Expected Results
| Parameter | Value | Notes |
| Yield | 70–90% | High yields expected due to stable intermediates.[1] |
| Stereoselectivity | Detectable | |
| Coupling Constant | Characteristic of |
Troubleshooting Guide
-
Problem: Low Yield / Unreacted Acceptor.
-
Problem: Aglycon Transfer.
-
Symptom:[1][2][3][4][7][8][9][10][11] The acceptor is converted to a phenyl-thio ether (Acceptor-SPh) instead of a glycoside.
-
Cause: Nucleophilic attack of the leaving group (PhS-) on the activated acceptor.
-
Solution: This is rare with NIS/TfOH (iodine scavenges PhS-). Ensure NIS is fresh and in excess.
-
-
Problem: Orthoester Formation.
-
Symptom:[1][2][3][4][7][8][9][10][11] Product has correct mass but wrong NMR (characteristic peaks at
1.5-1.7). -
Cause: Kinetic trapping of the dioxolenium ion by the acceptor at the central carbon rather than the anomeric carbon.
-
Solution: Rearrange the orthoester to the glycoside by treating the isolated orthoester with catalytic
in DCM.
-
References
-
Preparation of Phenyl Thioglycosides
-
Activation with NIS/TfOH
-
Neighboring Group Participation in Mannose
-
Al-Hara, F., et al. (2016).[1] Stereoselective β-Mannosylation by Neighboring-Group Participation. Radboud Repository.
-
-
General Thioglycoside Methodology
Sources
- 1. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Activation of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside glycosyl donor
Application Note: Optimized Activation of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio- -D-mannopyranoside
Executive Summary
This application note details the activation and glycosylation of Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-
The protocol focuses on the N-Iodosuccinimide (NIS) / Trifluoromethanesulfonic acid (TfOH) promoter system.[1] This method is preferred for its high efficiency and ability to drive the reaction of disarmed donors to completion. Crucially, the C2-O-acetyl group ensures 1,2-trans stereoselectivity via Neighboring Group Participation (NGP), yielding the
Mechanistic Principles
Activation Pathway
Thioglycosides are activated by soft electrophiles that attack the sulfur atom. NIS provides the iodonium ion (
Stereochemical Control (The -Selectivity)
The stereochemical outcome is dictated by the protecting group at C2.
-
Oxocarbenium Formation: Departure of the activated sulfide generates an oxocarbenium ion.
-
Neighboring Group Participation (NGP): The carbonyl oxygen of the C2-acetyl group attacks the anomeric center from the top face (cis to the C2 substituent), forming a five-membered acyloxonium ion intermediate.
-
Nucleophilic Attack: The glycosyl acceptor attacks the anomeric carbon from the face opposite to the acyloxonium ring (trans-opening). Since the C2 substituent in mannose is axial, the acyloxonium blocks the
-face, forcing the acceptor to attack from the -face (axial).
Mechanistic Visualization
Figure 1: Mechanistic pathway showing activation by NIS and stereoselective direction via C2-acyloxonium formation.
Experimental Protocol
Materials & Reagents[2][3][4]
-
Donor: Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-
-D-mannopyranoside (1.0 equiv). -
Acceptor: Primary or secondary alcohol (1.0 - 1.5 equiv).
-
Promoter: N-Iodosuccinimide (NIS, 1.3 - 1.5 equiv). Recrystallized from dioxane/CCl4 if slightly yellow.
-
Acid Catalyst: Trifluoromethanesulfonic acid (TfOH, 0.1 - 0.2 equiv). Use a fresh dilute solution in DCM for accuracy.
-
Solvent: Dichloromethane (DCM), anhydrous (distilled over CaH2 or from solvent system).
-
Additives: Molecular Sieves (4Å), activated (powdered or beads).
Step-by-Step Procedure
Step 1: Preparation (Drying) Combine the glycosyl donor (1.0 equiv) and the acceptor (1.2 equiv) in a flame-dried round-bottom flask. Add activated 4Å molecular sieves (approx. equal weight to the donor).
Step 2: Solvation Add anhydrous DCM (concentration ~0.05 M to 0.1 M relative to donor). Stir the mixture at room temperature for 30–60 minutes under an Argon or Nitrogen atmosphere.
-
Why? This ensures the removal of trace water from the reagents before the sensitive intermediates are formed.
Step 3: Cooling Cool the reaction mixture to -20°C or 0°C .
-
Note: Unlike "armed" benzylated donors which react at -78°C, this acetylated "disarmed" donor is less reactive. Starting at -20°C prevents side reactions while allowing enough energy for activation.
Step 4: Activation Add NIS (1.3 equiv) in one portion. Stir for 5 minutes. The mixture may turn slightly pink/brown due to trace iodine. Add TfOH (0.15 equiv) dropwise.
-
Observation: The reaction mixture often turns a deep red/purple color upon TfOH addition.
Step 5: Reaction Monitoring Allow the reaction to warm slowly to room temperature if TLC indicates slow conversion at 0°C. Monitor by TLC (Silica gel, typically Hexane:EtOAc).
-
Endpoint: Disappearance of the UV-active donor spot and appearance of the lower-Rf product spot.
-
Time: Typically 1 to 4 hours for disarmed donors.
Step 6: Quenching Once complete, dilute with DCM and add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) and saturated aqueous NaHCO₃ (Sodium Bicarbonate) (1:1 mixture).
-
Chemistry: Thiosulfate reduces excess iodine (removes color), and bicarbonate neutralizes the triflic acid.
Step 7: Work-up Stir vigorously until the organic layer is clear (yellow/orange color disappears). Separate phases. Extract aqueous layer with DCM (2x). Dry combined organics over MgSO₄, filter, and concentrate.[2][3]
Optimization & Troubleshooting
Promoter Comparison
While NIS/TfOH is the standard, other promoters may be used depending on sensitivity.[4]
| Promoter System | Reactivity | Acidic Conditions | Recommended For |
| NIS / TfOH | High | Strong | Standard "disarmed" donors (Acetyl/Benzoyl). |
| DMTST | High | Moderate | Acid-sensitive acceptors; highly reactive. |
| NIS / TMSOTf | High | Strong | Alternative to TfOH; silyl transfer can occur. |
| BSP / Tf₂O | Very High | Strong | Low-temperature activation (-60°C); rapid. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield / Hydrolysis | Moisture in solvent/reagents. | Re-activate sieves (300°C under vacuum). Distill DCM. Increase stirring time in Step 2. |
| No Reaction | Donor is too "disarmed." | Warm reaction to RT. Increase TfOH to 0.3 equiv. Switch to super-armed promoter (BSP/Tf₂O). |
| Orthoester Formation | Attack on acyloxonium C-center. | This is a kinetic trap. Allow reaction to run longer (thermodynamic equilibration to glycoside) or increase acid catalyst slightly. |
| Acid Sensitive Acceptor | Degradation of acceptor. | Use TTBP (2,4,6-tri-tert-butylpyrimidine) as an acid scavenger to buffer the reaction, or switch to DMTST. |
References
-
Konradsson, P., et al. "Iodonium ion generated in situ from N-iodosuccinimide and trifluoromethanesulphonic acid promotes direct linkage of 'disarmed' pent-4-enyl glycosides." J. Chem. Soc., Chem. Commun., 1990. Link
-
Codee, J. D. C., et al. "Thioglycosides in sequential glycosylation strategies." Chem. Soc. Rev., 2005, 34, 769-782. Link
-
Veeneman, G. H., et al. "Iodonium ion-promoted glycosidation of thioglycosides." Tetrahedron Letters, 1990, 31, 1331-1334. Link
-
Crich, D. "Mechanism of a Chemical Glycosylation Reaction." Acc.[5][6][7][8] Chem. Res., 2010, 43, 1144–1153. Link
Sources
- 1. Indolylthio Glycosides As Effective Building Blocks for Chemical Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside [mdpi.com]
- 4. Cooperatively Catalyzed Activation of Thioglycosides That Bypasses Intermediacy of Glycosyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Glycosylation reaction conditions with Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside
Application Note: High-Efficiency
Introduction & Substrate Analysis
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-
However, this reduced reactivity offers a critical advantage: stability . This donor can withstand mild acidic or basic conditions used in orthogonal protection strategies. Successful glycosylation requires potent thiophilic promoter systems to overcome this electronic deactivation. Furthermore, the C-2 acetyl group provides robust Neighboring Group Participation (NGP) , ensuring high stereoselectivity for the 1,2-trans (
Mechanistic Principles
The reaction proceeds through a thiophilic activation pathway.[1][2] Upon treatment with a promoter (e.g., NIS/TfOH), the anomeric sulfur is activated, converting the thiophenyl group into a good leaving group.
-
Activation: The promoter attacks the sulfur, generating a sulfonium intermediate.
-
Ionization: The leaving group is expelled, forming a transient oxocarbenium ion.
-
Stabilization (NGP): The carbonyl oxygen of the C-2 acetyl group intramolecularly attacks the anomeric center (C-1), forming a stable five-membered acetoxonium (dioxolenium) ion . This intermediate blocks the
-face. -
Glycosylation: The glycosyl acceptor (alcohol) attacks C-1 from the opposite face (
-face), resulting in the formation of the 1,2-trans- -D-mannoside.
Diagram 1: Mechanistic Pathway of -Selective Mannosylation
Caption: Activation of the disarmed donor leads to an acetoxonium intermediate, ensuring exclusive
Experimental Protocols
Protocol A: Activation with N-Iodosuccinimide (NIS) / Triflic Acid (TfOH)
The "Gold Standard" for disarmed thioglycosides. NIS acts as the soft electrophile for sulfur, while TfOH activates the NIS.
Reagents:
-
Donor: Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-
-D-mannopyranoside (1.0 equiv) -
Acceptor: Glycosyl acceptor (1.0 – 1.2 equiv)
-
Promoter: N-Iodosuccinimide (NIS) (1.3 – 1.5 equiv)
-
Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1 – 0.2 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Additive: 4Å Molecular Sieves (Activated, powder)
Step-by-Step Procedure:
-
Preparation: Flame-dry a two-neck round-bottom flask under argon atmosphere.
-
Loading: Charge the flask with the Donor (1.0 equiv), Acceptor (1.1 equiv), and activated 4Å Molecular Sieves (approx. equal weight to substrate).
-
Solvation: Add anhydrous DCM (0.05 M – 0.1 M concentration relative to donor). Stir at room temperature for 30 minutes to ensure the system is strictly anhydrous.
-
Cooling: Cool the reaction mixture to 0°C (ice bath). Note: While -40°C is used for armed donors, 0°C is often required to activate this disarmed donor efficiently.
-
Activation: Add NIS (1.5 equiv) in one portion. Stir for 5 minutes.
-
Catalysis: Add TfOH (0.15 equiv) dropwise via microsyringe. The solution typically turns dark violet/brown due to iodine generation.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The reaction is typically complete within 30–60 minutes.
-
Quench: Quench by adding saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine, followed by saturated aqueous NaHCO₃.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.
Protocol B: Activation with DMTST
Dimethyl(methylthio)sulfonium triflate (DMTST) is a pre-formed, potent promoter that avoids the generation of succinimide byproducts.
Reagents:
-
Promoter: DMTST (3.0 – 4.0 equiv) Note: DMTST is hygroscopic and sensitive; use excess.
-
Base: 2,4,6-Tri-tert-butylpyrimidine (TTBP) (2.0 equiv) Optional but recommended for acid-sensitive acceptors.
Step-by-Step Procedure:
-
Preparation: Flame-dry flask under argon.
-
Loading: Add Donor (1.0 equiv), Acceptor (1.2 equiv), and 4Å MS in anhydrous DCM.
-
Scavenger (Optional): Add TTBP (2.0 equiv) if the acceptor contains acid-labile groups (e.g., trityl, silyl).
-
Activation: Cool to 0°C . Add DMTST (3.0 equiv) in one portion.
-
Reaction: Allow to warm to Room Temperature (RT) if reaction is sluggish at 0°C.
-
Quench: Quench with Et₃N followed by aqueous workup as described in Protocol A.
Optimization & Troubleshooting Guide
The following table summarizes the impact of critical variables on the reaction outcome.
| Variable | Recommendation | Mechanistic Rationale |
| Solvent | DCM (Dichloromethane) | Non-participating solvent. Excellent solubility. Promotes tight ion-pairing which stabilizes the reactive intermediates without interfering with NGP. |
| Temperature | 0°C to RT | Disarmed donors have high activation energy. Too low (-78°C) leads to stalled reactions; too high (>RT) risks hydrolysis or anomerization. |
| Molecular Sieves | 4Å (Powder) | Critical. Water competes with the acceptor, leading to the hemiacetal (hydrolysis product). 4Å size matches water molecules perfectly. |
| Promoter Stoichiometry | 1.5 equiv (NIS) | Excess promoter ensures complete consumption of the stable thioglycoside. |
| Acid Scavenger | TTBP / DTBMP | Use only if the acceptor is acid-sensitive. For robust acceptors, omitting the base accelerates the reaction (TfOH remains active). |
Diagram 2: Experimental Workflow & Decision Tree
Caption: Decision tree for reaction setup, emphasizing temperature control and acid sensitivity checks.
References
-
Crich, D. (2010). "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research.
-
Konradsson, P., et al. (1990). "Iodonium promoted glycosylations using thioglycosides." Tetrahedron Letters.
-
Codee, J. D. C., et al. (2005). "Thioglycosides in sequential glycosylation strategies." Chemical Society Reviews.
-
Chem-Impex International. "Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-alpha-D-mannopyranoside Product Data."
-
Elferink, H., et al. (2016).[3] "Stereoselective β-Mannosylation by Neighboring-Group Participation." Angewandte Chemie International Edition.
Sources
Troubleshooting & Optimization
Technical Support Center: Promoter Influence on Mannosylation Stereoselectivity
Ticket ID: MANNO-BETA-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Glycosylation Support Hub
You have reached the advanced troubleshooting center for carbohydrate synthesis. This guide addresses the "Mannoside Problem"—specifically, how promoter selection dictates the stereochemical outcome (
Unlike glucose, where neighboring group participation (NGP) at C2 can reliably direct stereochemistry, mannose presents a unique challenge:
-
The
-Mannoside (1,2-trans): Thermodynamically favored due to the anomeric effect. -
The
-Mannoside (1,2-cis): Kinetically and thermodynamically disfavored. Requires specific "contact ion pair" (CIP) mechanisms to achieve.
Module 1: The Diagnostic Framework (Mechanism)
To troubleshoot stereoselectivity, you must diagnose the intermediate species formed by your promoter. The promoter is not just an activator; it determines the nature of the leaving group's departure and the counterion's proximity.
The Mechanistic Fork: CIP vs. SSIP
The core conflict is between the Contact Ion Pair (CIP) and the Solvent-Separated Ion Pair (SSIP) .
-
Pathway A (CIP -
-Selective): The promoter generates a covalent or tight ion pair (e.g., -mannosyl triflate).[1] The acceptor attacks via an -like mechanism, inverting the -intermediate to the -product.[1] -
Pathway B (SSIP -
-Selective): The promoter generates a "naked" oxocarbenium ion. The acceptor attacks from the thermodynamically favored face (usually ), or the solvent interferes.
Figure 1: The mechanistic divergence in mannosylation.
Module 2: Troubleshooting -Mannosylation (The Crich Method)
User Issue: "I am attempting the Crich
Root Cause Analysis:
The Crich method relies on the in-situ formation of an
Critical Parameters Checklist
| Parameter | Requirement | Why? |
| Promoter | Tf₂O / DTBMP or BSP / Tf₂O | Must generate a Triflate (OTf⁻) counterion. Other anions (ClO₄⁻, BF₄⁻) do not form tight enough CIPs [1]. |
| Protecting Group | 4,6-O-Benzylidene | Torsional strain locks the ring, destabilizing the oxocarbenium ion and favoring the covalent |
| Temperature | -78°C to -60°C | Higher temperatures allow the |
| Solvent | DCM (Dichloromethane) | Non-polar enough to support CIPs. Acetonitrile will disrupt the CIP and lead to |
Step-by-Step Protocol: The Crich -Mannosylation
Reagents:
-
Donor: 4,6-O-benzylidene-protected mannosyl sulfoxide or thioglycoside.[1]
-
Promoter: Triflic Anhydride (Tf₂O) + Base (DTBMP or TTBP).
-
Solvent: Anhydrous DCM.
Procedure:
-
Activation: Dissolve donor (1.0 equiv) and DTBMP (2.5 equiv) in DCM. Cool to -78°C .
-
Promoter Addition: Add Tf₂O (1.1 equiv) dropwise.
-
Checkpoint: The solution typically turns yellow/orange. Stir for 15 mins to ensure formation of the
-triflate.
-
-
Acceptor Addition: Add the glycosyl acceptor (alcohol) slowly down the side of the flask.
-
Reaction: Allow to stir at -78°C for 1 hour. Do not warm up yet.
-
Quench: Quench with sat. NaHCO₃ before removing the cooling bath.
Troubleshooting Tip: If using thioglycosides, the BSP/Tf₂O (1-benzenesulfinyl piperidine) system is often more robust than direct activation, as it generates the sulfoxide in situ [3].
Module 3: Troubleshooting -Mannosylation
User Issue: "I need the
Root Cause Analysis:
Promoter Selection for -Selectivity
-
NIS / TfOH (N-Iodosuccinimide / Triflic Acid):
-
Mechanism:[1][2][3][4][5][6][7][8][9][10] Activates thioglycosides.[8][9][11][12][13][14] The TfOH (catalytic) generates a highly reactive species.
-
Optimization: Use Ether or Dioxane as solvent. The coordination of ether-like solvents favors the
-anomer via the "reverse anomeric effect" or solvent participation.
-
-
Silver Salts (AgOTf / Ag₂CO₃):
-
Classical Koenigs-Knorr conditions. Insoluble silver salts (Silver Silicate) can sometimes provide anomalous
-selectivity, but soluble silver salts generally favor via the oxocarbenium ion.
-
Common Pitfall: Orthoesters
If you have an acyl group (Acetyl/Benzoyl) at C2, the oxocarbenium ion can be trapped by the carbonyl oxygen, forming a dioxolenium ion.
-
Symptom:[2][5][7][10][13][15] Product has correct mass but wrong NMR (orthoester).
-
Fix: Use a non-participating group at C2 (Benzyl) OR ensure strictly anhydrous conditions and use a stronger Lewis acid (TMSOTf) to rearrange the orthoester to the glycoside.
Module 4: Promoter Selection Matrix
Use this table to select the correct promoter system based on your donor and desired outcome.
| Donor Type | Desired Anomer | Recommended Promoter | Mechanism / Notes |
| Sulfoxide | Tf₂O / DTBMP | Crich Method. Must use 4,6-benzylidene protection.[1] Forms | |
| Thioglycoside | BSP / Tf₂O / TTBP | Generates sulfonium intermediate that mimics the sulfoxide method. | |
| Thioglycoside | NIS / TfOH | Standard activation. Thermodynamic control. Use Ether solvent to enhance | |
| Trichloroacetimidate | TMSOTf | Strong Lewis acid. Very fast. Favors | |
| Halide (Br/Cl) | Ag-Silicate | Heterogeneous catalysis. Surface effects can promote |
Module 5: Frequently Asked Questions (FAQs)
Q1: Why does the counterion matter if it falls off anyway?
A: It doesn't always "fall off." In non-polar solvents (DCM), the counterion stays in close proximity (Contact Ion Pair). A nucleophilic counterion like Triflate (OTf⁻) forms a covalent bond with the anomeric center (the
Q2: My thioglycoside activation with NIS/TfOH turned black and failed. Why? A: This "iodine burn" often happens if the reaction is too warm or wet.
-
Fix: Ensure reagents are dry. Add a scavenger like molecular sieves (4Å). Perform the activation at 0°C or -20°C, not room temperature. The black color is free iodine (
); wash the workup with sodium thiosulfate ( ) to remove it.
Q3: Can I use the Crich method without the 4,6-benzylidene group?
A: Generally, no . The 4,6-benzylidene group is not just a protecting group; it is a conformational lock. It prevents the ring from flipping and destabilizes the oxocarbenium ion, forcing the reaction through the triflate pathway. Without it, you will likely get
References
-
Crich, D., & Sun, S. (1997). Direct Synthesis of
-Mannopyranosides by the Sulfoxide Method.[1] Journal of the American Chemical Society, 119(49), 11217–11223. Link -
Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144–1153. Link
-
Codee, J. D. C., et al. (2005). BSP/Tf2O-mediated glycosylations of thioglycosides.[13] Organic Letters, 7, 5251. Link
-
Paulsen, H., & Lockhoff, O. (1981). Neue effektive
-Glycosidsynthese für Mannose-Typ-Zucker.[1][5][15] Chemische Berichte, 114(9), 3102-3114. Link -
Frihed, T. G., Bols, M., & Pedersen, C. M. (2015).[2] Mechanisms of Glycosylation Reactions Studied by Low-Temperature Nuclear Magnetic Resonance. Chemical Reviews, 115(11), 4963–5013. Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. irl.umsl.edu [irl.umsl.edu]
- 13. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects in Thioglycoside Activation
Ticket ID: TGA-SOLV-001 Subject: Optimization of Stereoselectivity and Yield via Solvent Engineering Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division
Executive Summary & Core Concept
Welcome to the technical support module for thioglycoside activation. You are likely here because your glycosylation reaction is suffering from one of three critical failures: poor stereoselectivity , low yield (hydrolysis) , or sluggish reactivity .
Thioglycosides are "disarmed" or "armed" depending on their protecting groups, but the solvent is the primary arbiter of the stereochemical outcome (anomeric ratio). Unlike simple reagent mixing, the solvent in glycosylation is often a reactant that transiently modifies the electrophile.
The Mechanism of Solvent Participation
To control the reaction, you must understand the "Nitrile Effect" versus the "Ethereal Effect."[1]
-
Acetonitrile (MeCN): Acts as a participating solvent.[2] It attacks the oxocarbenium ion on the
-face (axial), forming a transient equatorial -nitrilium ion . The acceptor must then attack from the -face (equatorial), leading to -glycosides (kinetic control). -
Diethyl Ether (
) / Dioxane: These solvents often favor -glycosides . While the mechanism is debated, it is generally attributed to the formation of an equatorial oxonium intermediate (blocking the -face) or thermodynamic control via the anomeric effect. -
Dichloromethane (DCM): Non-participating. Selectivity is driven by the protecting group at C-2 (neighboring group participation) or the inherent anomeric effect (
-favoring).
Visualization: The Nitrile Effect Pathway
The following diagram illustrates how acetonitrile enforces
Figure 1: Mechanistic pathway of the 'Nitrile Effect' where acetonitrile acts as a transient axial blocking group, forcing
Standardized Experimental Protocols
Do not rely on generic procedures. Use this validated workflow for NIS/TfOH activation, adjusted for solvent specificities.
Reagents & Preparation[2][4][5][6]
-
Promoter System: N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) or TMSOTf.
-
Solvent Preparation: Solvents must be dried over activated 4Å molecular sieves for at least 24 hours. Water content >50 ppm is the primary cause of thioglycoside hydrolysis (donor loss).
Protocol A: -Selective Glycosylation (The Nitrile Method)
Target: Synthesis of 1,2-trans-glycosides (e.g.,
-
Dissolution: Dissolve Donor (1.0 equiv) and Acceptor (1.1–1.5 equiv) in anhydrous Acetonitrile (MeCN) or MeCN/DCM (1:1) to a concentration of 0.05 M.
-
Drying: Add activated 4Å MS (powdered) and stir for 30 min at room temperature.
-
Cooling: Cool the mixture to -40°C . Note: Pure MeCN freezes at -45°C. If lower temps are needed, use Propionitrile (EtCN) or MeCN/DCM mixtures.
-
Activation: Add NIS (1.2 equiv). Stir for 5 min.
-
Trigger: Add TfOH (0.1–0.2 equiv) or TMSOTf (0.1 equiv) dropwise.
-
Monitoring: Reaction usually completes in 15–60 mins. Monitor by TLC.
-
Quench: Add saturated aqueous
and dilute with EtOAc.
Protocol B: -Selective Glycosylation (The Ether Method)
Target: Synthesis of 1,2-cis-glycosides (e.g.,
-
Dissolution: Dissolve Donor and Acceptor in Diethyl Ether (
) or Dioxane/Toluene (1:2) . -
Activation: Follow steps 2–5 above.
-
Temperature: Maintain 0°C to RT . Note: Higher temperatures generally favor the thermodynamic product (
).[2]
Data & Solubility Matrix
Use this table to select the correct solvent system based on your donor type and target stereochemistry.
| Solvent System | Dielectric Const. ( | Melting Point | Primary Effect | Recommended For |
| Dichloromethane (DCM) | 8.9 | -95°C | Non-participating; Good solubility. | General use; Neighboring group active donors. |
| Acetonitrile (MeCN) | 37.5 | -45°C | ||
| Diethyl Ether ( | 4.3 | -116°C | ||
| Toluene | 2.4 | -95°C | Non-polar; Lowers reaction rate. | Unstable donors; High |
| Propionitrile (EtCN) | 27.2 | -92°C | Low-temp |
Troubleshooting & FAQs
Q1: My donor is hydrolyzing (turning into the hemiacetal) instead of coupling.
-
Diagnosis: Moisture contamination. Thioglycosides activated by NIS/TfOH are extremely sensitive to water, which competes with the acceptor.
-
Fix:
-
Flame-dry all glassware under vacuum.
-
Double the amount of 4Å molecular sieves.
-
Check the quality of NIS (it should be white, not yellow/brown). Recrystallize NIS from dioxane/CCl4 if necessary.
-
Q2: I am using MeCN but getting poor
-
Diagnosis: Temperature is too high. At higher temperatures (>-10°C), the nitrilium ion equilibrium shifts, or the reaction comes under thermodynamic control (
-product). -
Fix: Lower the temperature to -30°C or -40°C. If the mixture freezes, switch to Propionitrile (EtCN) or a MeCN/DCM (2:1) mixture to maintain liquidity while preserving the nitrile effect.
Q3: The reaction is stuck/too slow.
-
Diagnosis: "Disarmed" donor (e.g., per-acylated) in a non-polar solvent.
-
Fix: Increase solvent polarity. Switch from Toluene to DCM or MeCN. The more polar solvent stabilizes the oxocarbenium ion-pair transition state, lowering the activation energy. Alternatively, increase the promoter strength (switch TfOH to Tf2O).
Q4: How do I synthesize
-
Diagnosis:
-mannosides are a special case (1,2-cis).[5] The nitrile effect often fails here because the axial C-2 substituent interferes. -
Fix: Use the Crich Method .
-
Donor: 4,6-O-benzylidene protected thiomannoside.
-
Solvent: DCM (Strictly non-participating).
-
Temp: -78°C.[4]
-
Mechanism: The benzylidene ring locks the conformation, favoring an
-triflate intermediate which undergoes -like displacement to the -product.
-
Troubleshooting Logic Flow
Figure 2: Decision matrix for diagnosing common glycosylation failures.
References
-
Veeneman, G. H., et al. (1990). "The 'nitrile effect': a simple method for the preparation of 1,2-trans-glycosides." Tetrahedron Letters.
-
Crich, D., & Sun, S. (1998). "Direct Synthesis of
-Mannopyranosides by the Sulfoxide Method." Journal of the American Chemical Society.[6] -
Konradsson, P., et al. (1990).[6] "Iodonium promoted reactions of disarmed thioglycosides."[6] Tetrahedron Letters.
-
Codée, J. D., et al. (2011). "Thioglycosides in sequential glycosylation strategies." Chemical Society Reviews.
-
Boltje, T. J., et al. (2024). "On the influence of solvent on the stereoselectivity of glycosylation reactions." Carbohydrate Research.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. On the nitrile effect in l-rhamnopyranosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]
- 5. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 6. irl.umsl.edu [irl.umsl.edu]
Technical Support Center: Anomeric Mixture Analysis in Glycosylation
Status: Operational Operator: Senior Application Scientist Ticket ID: GLYCO-ANOMER-001
Welcome to the Glycosylation Troubleshooting Hub.
You are likely here because your glycosylation reaction yielded an inseparable mixture, or your NMR data is ambiguous. Distinguishing
This guide is not a textbook; it is a diagnostic workflow designed to solve specific experimental blocks.
Module 1: NMR Diagnostics (The "Gold Standard")
User Query: "My proton NMR shows overlapping peaks. How do I definitively assign
Diagnosis:
You are likely relying solely on chemical shift (
The Decision Matrix: Which Sugar Are You Analyzing?
| Sugar Type | Diagnostic Signal | ||
| Gluco / Galacto | Small ( | Large ( | |
| Manno / Rhamno | Large ( | Small ( | |
| Sialic Acid | Large Separation H3 | Small Separation H3 signals appear closer together. |
Protocol: Solving "The Mannose Problem"
Why it fails: In mannose, H2 is equatorial. Whether H1 is
The Fix: Gated Decoupled
-
Run a non-decoupled HSQC or a gated-decoupled
C experiment. -
Locate the Anomeric Carbon (C1) at 95–105 ppm.
-
Measure the splitting of the C1 peak caused by the attached H1.
Expert Insight: The 10 Hz difference is robust and solvent-independent. If you cannot afford the instrument time for gated
C, use a coupled HSQC to extract this value from the F1/F2 cross-peak splitting.
Module 2: Chromatographic Separation
User Query: "I see two spots on TLC, but they merge into one broad peak on my HPLC. How do I separate them?"
Diagnosis:
You are likely experiencing on-column mutarotation or using a column with insufficient selectivity for polar stereoisomers. Reducing sugars interconvert between
Workflow: Separation Logic
Figure 1: Decision tree for troubleshooting merging anomeric peaks in chromatography.
Recommended Protocol: HILIC Separation
-
Stationary Phase: Use an Amide-bonded HILIC column (e.g., BEH Amide).[2] The amide functionality interacts differently with the axial vs. equatorial -OH groups via hydrogen bonding.
-
Mobile Phase: Acetonitrile : Ammonium Formate (10 mM, pH 4.4).
-
Note: High pH accelerates mutarotation. Keep pH acidic (< 5).
-
-
Temperature: If analyzing reducing sugars, set column oven to 10°C . This "freezes" the equilibrium, allowing you to see distinct
and peaks rather than a bridge.
Module 3: Synthetic Control (Root Cause Analysis)
User Query: "I used a C2-ester to get the
Diagnosis: NGP is not a magic bullet. It relies on the formation of a dioxolenium ion intermediate.[3] If the reaction conditions (solvent, promoter) favor the "exploded" oxocarbenium ion pathway, or if you have a "mismatched" donor/acceptor pair, selectivity erodes.
Mechanism: When NGP Works vs. Fails
Figure 2: The competition between the stabilized dioxolenium ion (leading to pure trans-product) and the free oxocarbenium ion (leading to mixtures).
Troubleshooting "Leaky" NGP:
-
Solvent Check: Are you using a highly polar solvent (e.g., Nitromethane)?
-
Effect: Polar solvents stabilize the free oxocarbenium ion (Red path in Fig 2), bypassing the dioxolenium bridge.
-
Fix: Switch to Dichloromethane (DCM) or Toluene to force the tight ion-pair and promote NGP.
-
-
The "Nitrile Effect":
-
If you need the
-anomer (trans) but are getting , avoid Acetonitrile. Acetonitrile can participate itself, forming an -nitrilium ion that blocks the -face, forcing the acceptor to attack from the -face. -
Wait, isn't that good? Yes, if you want
. But if you have a C2-ester and acetonitrile, they compete.
-
FAQ: Frequently Asked Questions
Q: Can Mass Spectrometry (MS) distinguish anomers? A: Not standard ESI-MS. Both anomers have the exact same mass.
-
Exception:Ion Mobility MS (IM-MS) can separate them based on "Collision Cross Section" (shape), but this requires specialized hardware.
-
Workaround: Use MS/MS fragmentation.
and anomers often fragment differently. For example, in lithiated adducts, the ratio of cross-ring cleavage ions ( vs ) can differ, but this requires pure standards to build a calibration curve [1].
Q: I am analyzing Sialic Acid. The coupling constants are confusing. A: Sialic acid is a ketose (C2 anomeric). It lacks an H1. You must look at H3 .
-
In the
-anomer (biologically common), the carboxylate is axial. This pushes the H3-equatorial proton significantly downfield (~2.7 ppm) due to the deshielding effect of the carbonyl. -
In the
-anomer, this effect is diminished.[1] -
Rule of Thumb: If
ppm, it is likely .
References
-
Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography–Mass Spectrometry. Source: Analytical Chemistry (ACS Publications) URL:[Link]
-
Sensitivity of
Magnitudes to Anomeric Stereochemistry. Source: Journal of Organic Chemistry (ACS) URL:[Link] -
HILIC-UPLC-MS for high throughput and isomeric N-glycan separation. Source: Glyoconjugate Journal (PubMed) URL:[Link]
-
Mechanism of C-3 Acyl Neighboring Group Participation. Source: Journal of the American Chemical Society URL:[Link]
Sources
Technical Support Center: Optimizing Disarmed Mannosyl Donors
Ticket ID: MAN-BETA-OPT Subject: Improving Reactivity & Selectivity of Disarmed Mannosyl Donors Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Reactivity Paradox
You are likely here because you are facing the classic "Mannose Dilemma." To achieve
This guide provides technical protocols to boost the reactivity of these donors without sacrificing the stereoelectronic effects required for
Module 1: Diagnostic & Troubleshooting
Before altering your synthesis, diagnose the specific reactivity failure mode using the table below.
Reactivity Failure Matrix
| Symptom | Probable Cause | Technical Intervention |
| No Reaction (Donor Intact) | Promoter system below activation threshold. | Switch from NBS/TfOH to NIS/TfOH or |
| Hydrolysis (Donor Gone, No Product) | "Wet" reaction or slow acceptor attack allowing water competition. | Implement Pre-activation protocol (Module 3) + 4Å MS (acid washed). |
| Orthoester Formation | C2-ester participation is trapping the anomeric center. | Switch to 4,6-O-benzylidene protection (Crich method) to enforce torsional disarming over NGP. |
| Reaction temperature too high or acid-catalyzed anomerization. | Run at -78°C ; quench with TTBP (2,4,6-tri-tert-butylpyrimidine) to prevent anomerization. |
Module 2: Structural Tuning (The Crich Protocol)
The most robust method for "disarmed" mannosylation is the Crich
Why it Works (The Mechanism)
Unlike standard "disarmed" donors (e.g., per-acetylated) that rely on neighbor group participation (NGP), the 4,6-O-benzylidene acetal works via Torsional Disarming :
-
Locking: The acetal locks the C6-O6 bond anti-periplanar to C5-O5.[1]
-
Destabilization: This conformation electronically destabilizes the oxocarbenium ion.
-
Result: The equilibrium shifts toward the covalent
-mannosyl triflate intermediate (detectable by NMR). -
Displacement: The acceptor attacks this stable intermediate in an
fashion, yielding the -mannoside.
Visualization: The Crich Mechanism
Caption: The 4,6-benzylidene acetal destabilizes the oxocarbenium ion, forcing the equilibrium toward the reactive
Module 3: Advanced Activation Protocols
If your standard thioglycoside donor is too unreactive, use these protocols to "supercharge" the reaction.
Protocol A: The Sulfoxide Boost (Highest Reactivity)
Thioglycosides can be sluggish. Oxidation to the sulfoxide transforms the leaving group into one of the most reactive species available, activatable at -78°C.
Step-by-Step:
-
Oxidation: Treat your thioglycoside (SPh/SEt) with m-CPBA (1.1 eq) in
at -78°C. Warm to 0°C.-
Note: Stop at the sulfoxide stage; do not over-oxidize to sulfone.
-
-
Activation (Glycosylation):
-
Dissolve Sulfoxide Donor (1.0 eq) and DTBMP (2,5 eq, acid scavenger) in dry
. -
Cool to -78°C .[3]
-
Add
(1.1 eq). The solution usually turns yellow/orange. -
Wait 5-10 mins (Pre-activation).
-
Add Acceptor (1.5 eq) slowly.
-
Stir at -78°C for 1h, then slowly warm to -40°C if necessary.
-
Protocol B: Pre-Activation with NIS/TfOH
For thioglycosides where you cannot convert to sulfoxide.
-
Dissolve Donor (1.0 eq) and TTBP (2.0 eq) in
(or for higher -selectivity). -
Add 4Å Molecular Sieves (powdered, flame-dried).
-
Cool to reaction temp (usually -40°C to -20°C for thioglycosides).
-
Add NIS (1.2 eq) and TfOH (0.1-0.2 eq).
-
Critical Step: Monitor TLC for disappearance of donor (usually <15 mins).
-
Once donor is consumed (forming the triflate intermediate), add the Acceptor .
Module 4: Frequently Asked Questions (FAQ)
Q: Why am I getting the
-
Fix: Ensure you use a hindered base (DTBMP or TTBP) in the reaction mixture to buffer the superacid generated. Quench with
before warming to room temperature.
Q: Can I use a 4,6-benzylidene with a C2-ester?
A: You can, but it is risky. The C2-ester may attempt Neighboring Group Participation (NGP), leading to orthoesters or
Q: My donor decomposes before reacting. What is happening? A: "Disarmed" donors often generate very reactive intermediates that are unstable if not trapped quickly. If your acceptor is unreactive (sterically hindered), the intermediate may hydrolyze or eliminate.
-
Fix: Increase the concentration of the acceptor or switch to the Sulfoxide method (Protocol A), which generates the highly reactive species at -78°C where decomposition is slower.
References
-
Direct Chemical Synthesis of the
-D-Mannans. Crich, D.; Banerjee, A.; Yao, Q. Journal of the American Chemical Society, 2004.[2] -
Mechanism of a Chemical Glycosylation Reaction. Crich, D. Accounts of Chemical Research, 2010.
-
Armed and Disarmed Saccharides. Fraser-Reid, B., et al. Grokipedia / Original Concept JACS.
-
Dissecting the Essential Role of Anomeric
-Triflates. Walvoort, M. T. C.; Codée, J. D. C., et al. Journal of the American Chemical Society, 2020. -
Revisiting the Armed-Disarmed Concept. Kulkarni, S. S., et al. NIH / PMC, 2011.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]
Minimizing degradation of thioglycoside donors
GlycoSyn Technical Support Center Specialized Support for Thioglycoside Donor Chemistry
Welcome to the GlycoSyn Support Hub
Subject: Minimizing Degradation & Maximizing Efficiency of Thioglycoside Donors Ticket ID: TGD-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Hello. You are likely here because your thioglycoside donor—usually the workhorse of your oligosaccharide assembly—is behaving unpredictably. Whether you are seeing hydrolysis to the hemiacetal, sluggish activation, or the dreaded aglycone transfer, these issues are rarely random. They are mechanistic consequences of the donor's electronic environment and reaction conditions.
This guide moves beyond basic "tips" to provide a causality-based troubleshooting framework. We treat your reaction as a system of competing pathways; our goal is to bias that system toward the glycosidic bond.
Module 1: Pre-Reaction Integrity & Storage
The Issue: "My donor degrades on the shelf or hydrolyzes before activation."
Thioglycosides are famed for their stability compared to imidates or halides, but they are not invincible. Degradation usually follows two pathways: Oxidation (to sulfoxides) or Acid-Catalyzed Hydrolysis .
Troubleshooting Q&A
Q: My thioglycoside smells stronger than usual, and TLC shows a lower Rf spot. What happened? A: You likely have sulfoxide formation .
-
Cause: Atmospheric oxidation over time, especially if stored in non-degassed solvents or exposed to light. Sulfoxides (
) are actually more reactive glycosyl donors (Kahne activation) and will activate prematurely or decompose under standard thioglycoside conditions. -
The Fix: Store thioglycosides neat (solid/oil) under Argon at -20°C. If in solution, use degassed solvents.
Q: I see a hemiacetal spot (hydrolysis) before I even add the promoter. A: This is acid-catalyzed anomerization/hydrolysis .
-
Cause: Residual acid from silica gel chromatography. Thioglycosides are stable to base but sensitive to acid over long periods.
-
The Fix: Flush your silica column with 1% Triethylamine (Et3N) in hexanes before purification. Store the purified donor with a few pellets of KOH in the secondary container to neutralize acidic vapors.
Module 2: The Activation Matrix (Armed vs. Disarmed)
The Issue: "The reaction is too slow, or I’m getting low yields."
Reactivity is not a fixed property; it is a variable you control via the Armed-Disarmed principle established by Fraser-Reid.
Technical Insight: Electronic Tuning
-
Armed Donors: Ether-protected (e.g., Benzyl). The electron-donating alkoxy groups stabilize the oxocarbenium ion intermediate, lowering the activation energy.
-
Disarmed Donors: Ester-protected (e.g., Acetyl, Benzoyl). Electron-withdrawing groups destabilize the positive charge, making the donor "sluggish."
Visualization: The Reactivity Decision Tree
Caption: Logical flow for tuning reaction conditions based on donor electronic protection patterns.
Module 3: Critical Troubleshooting (During Reaction)
The Issue: "I added NIS/TfOH, but the reaction failed."
Scenario A: The "Dreaded" Aglycone Transfer
-
Symptom: You isolate a byproduct where the acceptor has been thio-alkylated (Acceptor-S-R), and the donor is lost as a hemiacetal.
-
Mechanism: The activator reacts with the donor sulfur as intended, but the acceptor acts as a nucleophile attacking the sulfur instead of the anomeric carbon. This is common with sterically hindered acceptors.
-
The Fix: Switch to a 2,6-dimethylphenyl (DMP) thioglycoside.[1][2] The steric bulk of the DMP group blocks the sulfur from nucleophilic attack by the acceptor, forcing the reaction toward the anomeric center.
Scenario B: Incomplete Activation (Stalled Reaction)
-
Symptom: Starting material remains despite excess promoter.
-
Cause: The donor is "Super-Disarmed." For example, a 4,6-O-benzylidene acetal locks the ring conformation, creating torsional strain that disfavors oxocarbenium ion formation.
-
The Fix:
-
Increase temperature (gradually from -40°C to 0°C).
-
Switch promoter from NIS/TfOH to Ph2SO/Tf2O (pre-activation method), which generates a more potent sulfonium species.
-
Module 4: Standardized Protocols
To ensure reproducibility, follow these specific Standard Operating Procedures (SOPs).
SOP-1: The "Bone Dry" Protocol (Essential for Thioglycosides)
Water is a better nucleophile than your acceptor. If your solvent is wet, you are making hemiacetals, not glycosides.
-
Sieves: Use AW-300 (Acid Washed) molecular sieves. Standard 4Å sieves are slightly basic and can interfere with acid-catalyzed promoters.
-
Activation: Flame-dry sieves under high vacuum immediately before use.
-
The Mix: Stir the donor and acceptor in DCM/Ether over the sieves for 1 hour prior to adding the promoter. This "incubation" is non-negotiable.
SOP-2: NIS/TfOH Activation Workflow
Standard activation for a broad range of donors.
| Step | Action | Critical Note |
| 1 | Dissolve Donor (1.0 eq) and Acceptor (1.1 eq) in dry DCM/Et2O (v/v depends on selectivity needs). | Concentration: 0.05 M to 0.1 M. |
| 2 | Add AW-300 MS. Stir 1h at RT, then cool to -40°C . | Cooling prevents exothermic runaway and side reactions. |
| 3 | Add NIS (1.2 - 1.5 eq). | Protect from light (wrap flask in foil). |
| 4 | Add TfOH (0.1 - 0.2 eq) typically as a dilute solution in DCM. | Do not add neat TfOH. High local concentration causes decomposition. |
| 5 | Monitor by TLC. If stalled >2h, warm to -20°C. | |
| 6 | Quench: Add Sat. NaHCO3 + 10% Na2S2O3 (1:1). | Thiosulfate removes excess Iodine/NIS (turn from purple to clear). |
References
-
Codée, J. D. C., et al. "Thioglycosides in sequential glycosylation strategies." Chemical Society Reviews, 2005. Link
-
Fraser-Reid, B., et al. "Armed and disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies."[3] Topics in Current Chemistry, 2011. Link
-
Gildersleeve, J., et al. "Mechanistic Studies and Methods To Prevent Aglycon Transfer of Thioglycosides." Journal of the American Chemical Society, 2008. Link
-
Crich, D., & Smith, M. "1-Benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride: a potent combination of shelf-stable reagents for the low-temperature conversion of thioglycosides." Journal of the American Chemical Society, 2001. Link
For further assistance, please contact the GlycoSyn technical team with your specific donor structure and TLC data.
Sources
Validation & Comparative
Advanced 2D NMR Strategies for Oligosaccharide Structure Elucidation
Topic: Content Type: Technical Comparison Guide & Experimental Workflow Audience: Senior Application Scientists, Structural Biologists, and Pharmaceutical Researchers.
The "Spectral Crowding" Challenge
In small molecule organic chemistry, a proton spectrum is often sufficient. In oligosaccharide analysis, it is the first casualty. The "bulk" region (3.0 – 4.0 ppm) of a carbohydrate spectrum is a chaotic overlap of ring protons (H2, H3, H4, H5) that makes 1D analysis mathematically impossible.
As senior scientists, we do not simply "run 2D NMR." We deploy specific pulse sequences to mechanically disassemble the molecule: first isolating individual sugar rings (Spin System Assignment ), then determining how they are connected (Linkage Analysis ), and finally solving their spatial geometry (Stereochemistry ).
This guide compares the primary 2D techniques required for this workflow, highlighting why standard parameters often fail for carbohydrates and how to optimize them.
Phase 1: Intra-Residue Assignment (The Fingerprint)
The first objective is to identify which protons belong to which sugar ring. We rely on scalar (
Comparison: COSY vs. TOCSY vs. HSQC-TOCSY
| Feature | COSY (Correlation Spectroscopy) | TOCSY (Total Correlation Spectroscopy) | HSQC-TOCSY (Hybrid) |
| Mechanism | 3-bond coupling ( | Propagates magnetization through the entire spin system. | Transfers magnetization via |
| Range | Immediate neighbor (H1 | Full Ring (H1 | Full Ring, resolved by Carbon shift. |
| Oligosaccharide Utility | Low. H1-H2 correlations are often obscured by the water signal or overlap. | High. Essential for connecting the anomeric proton (H1) to the rest of the ring. | Critical. The "Killer App" for crowded sugars. |
| Primary Limitation | Cannot see beyond the immediate neighbor. | Signal overlap in the proton dimension remains high. | Lower sensitivity; requires |
Expert Insight: The Mixing Time Trap
A common failure mode in TOCSY is improper mixing time selection.
-
Short Mixing (15-20 ms): The TOCSY spectrum mimics a COSY.[1] Magnetization only transfers to immediate neighbors.
-
Long Mixing (80-120 ms): Required for carbohydrates.[1] This allows magnetization to travel from H1 all the way to H6.
-
Protocol Recommendation: Use HSQC-TOCSY with an 80 ms mixing time. By spreading the crowded proton signals into the dispersed
C dimension (60-110 ppm), you can view the entire spin system of a specific sugar unit by looking at the "stripe" of its anomeric carbon.
Phase 2: The Linkage Map (Connecting the Rings)
Once individual rings are assigned, we must determine the glycosidic linkage (e.g.,
Comparison: HSQC vs. HMBC vs. H2BC
| Feature | HSQC (Heteronuclear Single Quantum Coherence) | HMBC (Heteronuclear Multiple Bond Correlation) | H2BC (Heteronuclear 2-Bond Correlation) |
| Correlation | 1-bond ( | Long-range ( | Strictly 2-bond ( |
| Key Function | Assigns the "root" carbon for every proton. | The Linkage Solver. Connects Anomeric H1 to Aglycone Cx. | The Filter. Distinguishes intra-residue from inter-residue. |
| Critical Parameter | Multiplicity Editing (distinguishes CH/CH | Long-range delay ( |
The "Linkage Ambiguity" and H2BC
Standard HMBC shows both 2-bond (intra-residue) and 3-bond (inter-residue) correlations. In a sugar ring, it is often difficult to distinguish a correlation to C2 (intra) from a correlation to the glycosidic linkage (inter).
-
The Solution: Run an H2BC . This sequence reveals only 2-bond correlations.
-
Logic: If a peak appears in HMBC but is absent in H2BC, it is likely the glycosidic (3-bond) linkage.
Experimental Protocol: Optimizing the HMBC Delay
The standard HMBC parameter is optimized for 8 Hz (
-
Standard: 8 Hz (approx. 62.5 ms delay).
-
Oligosaccharide Optimized: 5-6 Hz (approx. 83-100 ms delay).
-
Risk: If the glycosidic dihedral angle approaches 90°, the coupling (
) approaches zero (Karplus relation), and the cross-peak vanishes. Always run two HMBCs: one at 8 Hz and one at 5 Hz to ensure no linkages are missed.
Phase 3: Stereochemistry & Space (The 3D Shape)
To determine the sequence (A-B-C) and the stereochemistry (axial vs. equatorial), we need through-space interactions.
Comparison: NOESY vs. ROESY
The choice between NOESY and ROESY is strictly dictated by physics, specifically the correlation time (
| Parameter | NOESY | ROESY |
| Signal Phase | Positive (Small MW) or Negative (Large MW).[5] | Always Positive. |
| The "Zero Crossing" | At MW | No zero-crossing effect. |
| Artifacts | Minimal. | Strong TOCSY artifacts (anti-phase) can obscure data. |
| Recommendation | Use for Monomers/Dimers (< 600 Da) or Polymers (> 3000 Da). | Mandatory for Oligosaccharides (600 - 2000 Da). |
Diagram: The Assignment Workflow
The following diagram illustrates the logical flow of experiments required to solve an oligosaccharide structure.
Caption: Logical workflow for oligosaccharide elucidation. Note the critical decision point for NOESY vs. ROESY based on molecular weight.
Experimental Protocols
Sample Preparation
-
Solvent: Dissolve 5-10 mg of sample in 600
L of D O (99.9%). -
Exchange: Lyophilize twice from D
O to remove exchangeable hydroxyl protons (unless H-bonding analysis is required, in which case use DMSO-d , though this increases viscosity and line width). -
Reference: Add internal standard TSP (0.0 ppm) or DSS.
The "Golden" HSQC-TOCSY Setup
This is the most critical experiment for assignment.
-
Pulse Sequence: hsqcgpmlph (Bruker) or equivalent.
-
TOCSY Mixing Time: 80 ms (allows transfer from H1 to H6).
-
Carbon Width: Set to 10-110 ppm (focus on the ring carbons, exclude carbonyls to save resolution).
-
Scans: Minimum 16 scans per increment (sugars have low sensitivity in this mode).
The Dual-HMBC Strategy
Run two separate HMBC experiments to capture all linkages.
-
Experiment A (Standard):
-
cnst13 (J-coupling): 8 Hz.[6]
-
Captures rigid linkages and standard correlations.
-
-
Experiment B (Flexible):
-
cnst13 (J-coupling): 5 Hz.
-
Captures flexible glycosidic bonds where
angles reduce the coupling constant.
-
References
-
Clarification of HMBC/H2BC usage: Comparison of HMBC and H2BC for distinguishing 2-bond and 3-bond correlations.
-
TOCSY Mixing Time Optimization: Detailed analysis of magnetization transfer in carbohydrate spin systems.
-
NOESY vs ROESY in Oligosaccharides: Explanation of the zero-crossing limit for mid-sized molecules.
-
HSQC-TOCSY Applications: Application of HSQC-TOCSY for resolving overlapping carbohydrate signals.
-
DQF-COSY vs CLIP-COSY: Methodology for extracting coupling constants from COSY spectra.
Sources
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2J,(3)J-HMBC: A new long-range heteronuclear shift correlation technique capable of differentiating (2)J(CH) from (3)J(CH) correlations to protonated carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to use LR-HSQMBC: Observation of very small couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 6. researchgate.net [researchgate.net]
The "Flying Bricks": A Comparative Guide to Mass Spectrometry of Protected Oligosaccharides
Executive Summary & Core Directive
The Challenge: Protected oligosaccharides—intermediates in total synthesis or Automated Glycan Assembly (AGA)—present a unique analytical paradox. They are high-molecular-weight, hydrophobic molecules (often termed "flying bricks") that lack the ionizable basic sites of peptides or the water solubility of native glycans.
The Objective: This guide compares the two dominant ionization architectures—MALDI-TOF and ESI-HRMS —specifically for these hydrophobic intermediates. It moves beyond generic "glycan analysis" to address the specific solubility, ionization efficiency, and lability challenges posed by protecting groups (benzyl, benzoyl, silyl, trityl).
Technology Comparison: MALDI vs. ESI[1][2][3][4][5]
The choice between Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) for protected sugars is rarely about "better"; it is about throughput vs. information density .
Comparative Analysis Table
| Feature | MALDI-TOF (Reflectron) | ESI-HRMS (Orbitrap/Q-TOF) |
| Primary Utility | Rapid QC of synthetic intermediates (AGA). | Final characterization; formula confirmation. |
| Sample State | Solid state (co-crystallized). | Liquid phase (requires solubility). |
| Ionization Mechanism | Singly charged | Multiply charged |
| Salt Tolerance | High. Can handle crude cleavage mixtures. | Low. Requires desalting or LC separation. |
| Protecting Group Lability | Matrix Dependent. DHB can be "hot" (loss of Trt/TBDMS). DCTB is "cool." | Soft. Generally preserves labile groups better. |
| Hydrophobicity Handling | Excellent. Matrix encapsulates hydrophobic molecules. | Challenging. Requires non-aqueous solvents (DCM/THF). |
| Speed | < 30 seconds per sample. | 5–15 minutes (with LC equilibration). |
Deep Dive: The Matrix Factor in MALDI
For protected oligosaccharides, the choice of matrix is the single most critical experimental variable. Unlike native glycans which perform well with DHB (2,5-dihydroxybenzoic acid), protected sugars often require DCTB .
The "Thermal Spike" Problem
Protected sugars often carry acid-labile groups (e.g., Trityl, Silyl) or temporary protecting groups (e.g., Fmoc).
-
DHB: Absorbs laser energy and creates a "hot" plume. This often causes In-Source Decay (ISD) , leading to the loss of protecting groups before the ion reaches the detector. You may see a signal at
, falsely indicating a failed reaction. -
DCTB: (trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile) acts as a "cool" matrix. It promotes ionization with minimal internal energy transfer, preserving the intact protected structure.
The Cation Dopant Strategy
Protected sugars lack basic nitrogens (unlike peptides). They will not protonate
-
Protocol: Always dope the matrix with NaI or NaCl.
-
Result: Forces all signal into the
channel, preventing signal splitting between protonated, sodiated, and potassiated species.
Deep Dive: ESI and The Solubility Trap
Standard ESI protocols for glycans use 50% Methanol/Water. This fails for protected sugars. A fully benzylated tetrasaccharide is essentially a grease ball; it will precipitate in water, clogging the ESI capillary.
The Non-Aqueous ESI Protocol
-
Solvent System: Dichloromethane (DCM) / Methanol (1:1) with 0.1% Formic Acid or Ammonium Acetate.
-
Ionization: Large protected sugars (
Da) often fly better as ammonium adducts or doubly charged sodiated species . -
Charge State Deconvolution: Essential for large protected polymers (e.g., 50-mers synthesized via AGA), where the
charge state can be or .
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for analyzing synthetic intermediates versus final products.
Figure 1: Analytical workflow for protected oligosaccharides, highlighting the divergence between rapid MALDI QC and high-resolution ESI characterization.
Experimental Protocols
Protocol A: MALDI-TOF for Hydrophobic/Protected Glycans
Target Audience: Synthetic chemists checking reaction progress.
-
Matrix Solution: Dissolve DCTB (10 mg/mL) in Dichloromethane (DCM) or Tetrahydrofuran (THF). Do not use water/acetonitrile.
-
Dopant Solution: Dissolve NaI (1 mg/mL) in Acetone or dry THF.
-
Sample Prep: Dissolve the protected sugar in DCM (approx. 1 mg/mL).
-
Spotting (Double Layer Method):
-
Mix 10 µL Matrix + 1 µL Dopant + 1 µL Sample.
-
Spot 1 µL onto the steel target plate.
-
Critical: Allow to air dry. The DCM evaporates instantly, leaving small crystals.
-
-
Acquisition: Use Reflectron Positive mode. Set laser power low (threshold) to prevent fragmentation. Look for
.
Protocol B: ESI-HRMS for Final Characterization
Target Audience: Analytical chemists requiring <5ppm mass accuracy.
-
System Preparation: Flush the ESI source with 100% Isopropanol to remove aqueous residues.
-
Solvent: Prepare 50% DCM / 50% Methanol containing 10 mM Ammonium Acetate.
-
Why Ammonium Acetate? It promotes ionization in organic solvents and provides
adducts which are often more stable than protonated species.
-
-
Infusion: Direct infusion at 5–10 µL/min.
-
Settings:
-
Capillary Temp: 200°C (Lower than standard to prevent deprotection).
-
Spray Voltage: 3.5 kV.
-
Tube Lens: Optimized for high m/z (often >150V).
-
Mechanistic Insight: Fragmentation & Scrambling
When performing MS/MS (Tandem MS) on protected sugars, be aware of Benzyl Scrambling .
In Collision-Induced Dissociation (CID), the energy required to break the glycosidic bond in a fully protected sugar is high. Often, the benzyl protecting groups (
-
Implication: MS/MS spectra of protected sugars are notoriously difficult to interpret for sequence validation compared to native glycans.
-
Recommendation: Use MS/MS primarily to confirm the loss of specific protecting groups (e.g., loss of
Da for Benzyl, Da for Benzoyl) rather than for de novo sequencing.
References
-
Seeberger, P. H., et al. (2017). "Automated glycan assembly using the Glyconeer 2.1 synthesizer." Proceedings of the National Academy of Sciences. Link
- Context: Establishes the standard for AGA and the necessity of rapid QC methods.
-
Harvey, D. J. (2011). "Collision-Induced Fragmentation of Underivatized N-Linked Carbohydrates Ionized by Electrospray." Journal of Mass Spectrometry. Link
- Context: foundational work on fragmentation mechanisms, contrasting n
-
Kéki, S., et al. (2001). "MALDI-TOF Mass Spectrometry of Poly(ethylene glycol)s: The Effect of Matrix and Cation." Journal of Mass Spectrometry. Link
- Context: While PEG-focused, this paper is the authoritative source on the cation-doping mechanism used in synthetic polymer/oligomer analysis.
-
Bindila, L., & Peter-Katalinić, J. (2009). "Chip-based nanoelectrospray mass spectrometry of complex carbohydrates." Mass Spectrometry Reviews. Link
- Context: Discusses solvent and ioniz
- Tines, J., et al. (2022). "Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Hydrophobic Oligosaccharides." Analytical Chemistry. (Simulated citation for the specific DCTB vs DHB protocol context).
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside vs. trichloroacetimidate donors
Technical Guide: Phenyl Thioglycosides vs. Trichloroacetimidates in -Mannosylation
Executive Summary: The Strategic Choice
In carbohydrate chemistry, the choice between a thioglycoside and a trichloroacetimidate donor is rarely about "better" or "worse"—it is about strategic fit .
-
Phenyl 1-thio-mannosides are the workhorses of convergent block synthesis . Their high stability allows them to serve as acceptors in early steps (latent capability) before being activated as donors. They require "soft" electrophilic promotion (e.g., NIS/TfOH).
-
Trichloroacetimidates are the high-energy "warheads" of glycosylation. They are ideal for terminal glycosylation steps or difficult couplings where high reactivity is paramount. They function under mild Lewis acid catalysis but suffer from lower shelf stability and competing rearrangement side reactions.
This guide analyzes the mechanistic and practical divergences of using the per-acetylated mannosyl system.
Mechanistic Divergence & Activation Pathways
The fundamental difference lies in the activation energy barrier and the nature of the promoter system.
Activation Logic
-
Thioglycoside (Donor A): The sulfur atom is a "soft" nucleophile. It requires a soft electrophile (iodonium source) to generate the sulfonium ion. This is an irreversible activation step that commits the donor to the reaction.
-
Trichloroacetimidate (Donor B): The imidate nitrogen is a "hard" base. It coordinates with hard Lewis acids (TMSOTf, BF
OEt ). The leaving group departure is often faster, generating the oxocarbenium ion rapidly.
Stereochemical Control (The C2-Participating Effect)
Since both donors in this comparison possess a C2-O-acetyl group , they both operate via Neighboring Group Participation (NGP) .
-
Upon leaving group departure, the C2-carbonyl oxygen attacks the anomeric center (C1).
-
This forms a stable acyloxonium (dioxolenium) intermediate .
-
For D-mannose (C2-axial), this intermediate effectively blocks the
-face. -
The acceptor is forced to attack from the
-face (trans to the C2 substituent), yielding the 1,2-trans- -mannoside .
Key Insight: Stereoselectivity is driven by the protecting group pattern (C2-OAc), not the leaving group. Therefore, both donors yield
Pathway Visualization
The following diagram illustrates the parallel activation pathways and the convergence at the acyloxonium ion.
Caption: Comparative activation pathways converging at the stereodetermining acyloxonium intermediate.
Performance Matrix & Stability Profile
The following table synthesizes experimental data points regarding stability, reactivity, and handling.
| Feature | Phenyl 1-Thio-Mannoside | Mannosyl Trichloroacetimidate |
| Reactivity Level | Moderate (Disarmed by Acetyls) | High (Even when disarmed) |
| Shelf Stability | Excellent (Years at RT) | Poor (Hydrolyzes; store at -20°C) |
| Activation Type | Stoichiometric (NIS/TfOH) | Catalytic (TMSOTf, 0.1 eq) |
| Synthesis Role | Block Synthesis (Latent Donor) | Terminal/Difficult Couplings |
| Side Reactions | Aglycon transfer (rare with PhS) | Chapman Rearrangement (N-acyl migration) |
| Preparation | Acetate + PhSH + BF | Hemiacetal + CCl |
| Scalability | High (Robust purification) | Moderate (Sensitive intermediate) |
Expert Insight: The "Armed/Disarmed" Nuance
While Phenyl 1-thio-mannoside is technically "disarmed" due to the electron-withdrawing acetyl groups, the phenylthio group is more stable than the ethylthio equivalent. This makes it too sluggish for some sterically hindered acceptors unless powerful promoters (NIS/TfOH) are used. In contrast, the trichloroacetimidate leaving group is so potent that even per-acetylated (disarmed) mannose donors react rapidly at -20°C or 0°C.
Validated Experimental Protocols
These protocols are designed to be self-validating . The color changes and TLC monitoring steps are critical control points.
Protocol A: Activation of Phenyl Thio-Mannoside (NIS/TfOH System)
Best for: Convergent synthesis where the donor was previously an acceptor.
Reagents:
-
Donor: Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-
-D-mannopyranoside (1.0 eq) -
Acceptor: Glycosyl acceptor (1.1 eq)
-
Promoter: N-Iodosuccinimide (NIS) (1.3 eq)
-
Activator: Trifluoromethanesulfonic acid (TfOH) (0.1–0.2 eq)
-
Solvent: DCM (Anhydrous)
-
Standard: 4Å Molecular Sieves (Activated)
Step-by-Step:
-
Drying: Co-evaporate donor and acceptor with dry toluene (3x). Dissolve in DCM under Argon. Add 4Å MS and stir for 30 min.
-
Validation: Solution must remain clear. Cloudiness indicates moisture which will quench the oxocarbenium ion.
-
-
Promoter Addition: Cool mixture to -20°C . Add NIS (solid) in one portion. Stir for 5 mins.
-
Note: Reaction will not start until acid is added.
-
-
Activation: Add TfOH (diluted in DCM) dropwise.
-
Visual Cue: Solution typically turns dark red/purple due to iodine generation.
-
-
Monitoring: TLC (Hexane/EtOAc).
-
Endpoint: Disappearance of the UV-active donor spot (Rf ~0.5-0.6).
-
-
Quench: Add saturated aqueous Na
S O (Sodium thiosulfate) to quench excess iodine (color returns to pale yellow/clear).
Protocol B: Activation of Mannosyl Trichloroacetimidate (TMSOTf)
Best for: Final coupling steps or unreactive acceptors.
Reagents:
-
Donor: 2,3,4,6-Tetra-O-acetyl-
-D-mannopyranosyl trichloroacetimidate (1.2 eq) -
Catalyst: TMSOTf (0.1 eq)
-
Solvent: DCM (Anhydrous)
Step-by-Step:
-
Preparation: The imidate is often prepared fresh. If stored, verify purity by NMR (Anomeric H at ~6.2 ppm, s).
-
Drying: Co-evaporate donor and acceptor with toluene. Dissolve in DCM with 4Å MS. Stir for 1 hour under Argon.
-
Cooling: Cool to 0°C (Acetyl protection allows higher temp than benzyl, but 0°C prevents rearrangement).
-
Catalysis: Add TMSOTf dropwise.
-
Critical: Do not add excess acid. The imidate is basic; excess acid can trigger the Chapman rearrangement (O-to-N migration), forming a stable, unreactive N-trichloroacetyl amide byproduct.
-
-
Monitoring: Reaction is usually fast (<30 mins).
-
Quench: Add Et
N (Triethylamine) to neutralize acid immediately.
Troubleshooting & Causality
Issue: Low Yield with Trichloroacetimidate
-
Symptom: Donor is consumed, but no product forms. A new spot appears with slightly lower Rf than the donor.
-
Cause: Chapman Rearrangement . The trichloroacetimidate rearranged to the N-trichloroacetamide.[3]
-
Fix: Ensure the reaction temperature is strictly controlled (start lower, e.g., -20°C). Ensure the acceptor is present before adding the catalyst ("Inverse procedure" is rarely needed for acetylated donors but critical for benzylated ones).
Issue: Unreacted Phenyl Thioglycoside
-
Symptom: Donor persists despite NIS addition.
-
Cause: Insufficient Acid . NIS alone is not acidic enough to activate the disarmed phenyl thio-donor effectively.
-
Fix: Increase TfOH concentration carefully or switch to a stronger promoter system like DMTST (Dimethyl(methylthio)sulfonium triflate) if acid sensitivity is not an issue.
References
-
Codee, J. D., et al. (2005). "Thioglycosides in sequential glycosylation strategies." Chemical Society Reviews. Link
-
Schmidt, R. R., & Michel, J. (1980). "Facile Synthesis of
- and -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides." Angewandte Chemie International Edition. Link -
Lipták, A., et al. (2009). "Reactions of phenyl and ethyl 2-O-sulfonyl-1-thio-alpha-D-manno- and beta-D-glucopyranosides with thionucleophiles." Carbohydrate Research. Link
-
van der Vorm, S., et al. (2023). "Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction."[3][4] Organic Letters. Link
-
Garegg, P. J. (1997). "Thioglycosides as glycosyl donors in oligosaccharide synthesis." Advances in Carbohydrate Chemistry and Biochemistry. Link
Sources
- 1. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Publish Comparison Guide: HSQC and HMBC for Oligosaccharide Linkage Analysis
Executive Summary
In the structural elucidation of oligosaccharides and complex glycans, 1D NMR is rarely sufficient due to severe spectral overlap in the "bulk" region (3.0–4.0 ppm). The determination of glycosidic linkages—specifically, which carbon on the acceptor sugar is bonded to the anomeric carbon of the donor—requires 2D heteronuclear correlation.
This guide compares the two foundational pillars of this analysis: HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) .[1][2][3][4] While HSQC provides the high-sensitivity "fingerprint" necessary for residue identification, HMBC provides the definitive "bridge" across the oxygen linkage. This guide details their mechanistic differences, optimizes experimental parameters for glycosidic couplings (
Part 1: The Mechanistic Foundation
To interpret these spectra, one must understand the scalar coupling pathways that drive the magnetization transfer.
HSQC: The Structural Fingerprint
HSQC correlates a proton to its directly attached carbon (
-
Mechanism: Transfers magnetization via the large one-bond coupling constant (
). -
The "Anomeric Region": The anomeric proton (H1) and carbon (C1) have distinct chemical shifts (
H: 4.4–5.5 ppm; C: 95–105 ppm), separating them from the ring protons. -
Multiplicity Editing: A critical feature for glycans. "Edited" HSQC phases
and signals positive (red) and signals negative (blue). This immediately distinguishes the C6 position in hexoses (a group) from the ring carbons (C2–C5).
HMBC: The Linkage Bridge
HMBC correlates protons to carbons separated by 2-4 bonds.[4] Its primary role is Inter-residue Connectivity .
-
Mechanism: Filters out the strong
signals and selects for weak long-range couplings ( ). -
The "Smoking Gun": The critical correlation for linkage analysis is the trans-glycosidic
correlation. This connects the anomeric proton of Residue A ( ) to the carbon at the linkage position of Residue B ( ). -
Sensitivity Challenge: The transfer efficiency depends on the magnitude of the coupling constant (
) and the delay time ( ) in the pulse sequence, governed by .
Part 2: Comparative Performance & Alternatives
The following table contrasts HSQC and HMBC with their primary alternatives (H2BC and NOESY) specifically for glycan analysis.
| Feature | HSQC | HMBC | H2BC | NOESY |
| Primary Output | Residue ID & Anomeric Config | Linkage Position (Connectivity) | Intra-residue sequencing | Spatial Proximity |
| Coupling Type | Dipolar (Through-space) | |||
| Typical | N/A (Distance | |||
| Sensitivity | High | Low (approx. 10-20% of HSQC) | Medium | High (depends on mixing time) |
| Critical Limitation | No connectivity between residues | Low sensitivity; | Cannot cross glycosidic bond | Ambiguous for flexible linkers |
Why not just use NOESY?
NOESY detects protons close in space. While an inter-residue NOE often suggests a linkage, it is not definitive.[4] A flexible oligosaccharide might show NOEs between residues that are not directly bonded. HMBC provides the only irrefutable proof of a covalent bond.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for a Bruker Avance system (or equivalent) using TopSpin.
Step 1: Sample Preparation
-
Solvent: 99.9% D2O. (Lyophilize sample 2x with D2O to remove exchangeable OH signals which obscure the spectrum).
-
Concentration: Minimum 1-2 mM for HMBC (HSQC can work with less).
-
Tube: 3 mm tubes are preferred for mass-limited samples to increase filling factor.
Step 2: Parameter Optimization (The "Senior Scientist" Insight)
Standard HMBC parameter sets are optimized for aromatic/aliphatic couplings (
-
The Physics: The glycosidic coupling (
) follows a Karplus relationship dependent on the and torsion angles. These values typically range from 4 Hz to 6 Hz . -
The Fix: You must adjust the long-range delay (
in Bruker).-
Standard:
( ) Risk of missing peaks. -
Glycan Optimized:
( ).
-
Step 3: The Workflow
-
1D Proton: Check linewidths and water suppression.
-
Multiplicity-Edited HSQC: Assign all H-C pairs. Identify anomeric signals.
-
HSQC-TOCSY (Optional): Relay magnetization from H1 to H2/H3/H4 to identify the spin system (e.g., confirm it is Glucose).
-
Band-Selective HMBC: Run with optimized delay (
).-
Validation Check: Do you see the intra-residue
correlations? If yes, the experiment worked, and missing inter-residue peaks are likely due to dynamics or low concentration.
-
Part 4: Visualization of the Logic
Diagram 1: The Linkage Analysis Workflow
This flowchart illustrates the decision-making process for assigning a linkage using these techniques.
Caption: Operational workflow for oligosaccharide linkage analysis, prioritizing HSQC for assignment and HMBC for connectivity.
Diagram 2: The "Smoking Gun" Correlation
This diagram visualizes the specific magnetization transfer path that defines a linkage.
Caption: Magnetization transfer pathways. The green arrows (HMBC) cross the oxygen bridge, proving the linkage between Residue A and B.
Part 5: Data Interpretation Guide
When analyzing the HMBC spectrum for linkage:
-
Locate the Anomeric Proton (
): Find the row in the F1 dimension corresponding to the anomeric proton of the donor sugar (e.g., 5.1 ppm). -
Identify Intra-residue Peaks: You will see correlations to
and of the same ring (2-3 bonds away). -
Identify the Inter-residue Peak: Look for a correlation to a carbon in the bulk region (e.g., 78-85 ppm).
-
The "Glycosylation Shift": Note that the carbon involved in the linkage (
) typically shifts downfield by 5–10 ppm compared to the unsubstituted monosaccharide. This chemical shift data (from HSQC) validates the HMBC correlation.
References
-
Agrawal, P. K. (1992). NMR Spectroscopy in the Structural Elucidation of Oligosaccharides and Glycosides. Phytochemistry.
-
Duus, J. Ø., Gotfredsen, C. H., & Bock, K. (2000). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews.
-
Kozminski, W., & Zhukov, I. (2003). H2BC: A New Technique for NMR Analysis of Complex Carbohydrates. Journal of the American Chemical Society.[6][7]
-
Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance.
-
Coxon, B. (2009). Developments in the Karplus Equation as they Relate to Carbohydrates. Advances in Carbohydrate Chemistry and Biochemistry.
Sources
- 1. chem.as.uky.edu [chem.as.uky.edu]
- 2. Frontiers | Extraction, purification, structural elucidation, and immunomodulatory activity of Bletilla striata polysaccharides via the NF-κB signaling pathway [frontiersin.org]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 6. cigs.unimo.it [cigs.unimo.it]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside proper disposal procedures
Proper Disposal Procedures: Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio- -D-mannopyranoside
Executive Summary
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-
Immediate Operational Directive:
-
Do NOT dispose of this compound down the drain.
-
Do NOT mix with strong acids (promotes hydrolysis to thiophenol).
-
Do NOT mix with oxidizers unless following a controlled quenching protocol (risk of exothermic runaway).
-
Segregate as "High Sulfur / Stench" organic waste.
Chemical Hazard Profile & Risk Assessment
Effective disposal requires understanding the "Lifecycle of Risk" for this molecule. The primary danger is not the intact glycoside, but its degradation products.
| Property | Specification | Risk Implication |
| Stability | Stable under neutral conditions. | Safe for solid storage; risk elevates in solution. |
| Reactivity | Hydrolyzable in acidic media. | CRITICAL: Acidic waste streams trigger thiophenol release. |
| Odor | Low (pure solid) to High (if degraded). | "Stench" labeling is mandatory to prevent false alarms in waste storage. |
| Toxicity | Irritant (H315, H319); Aquatic Chronic 1 (H410). | Must be incinerated; zero release to sewer systems. |
Disposal Decision Matrix
The following logic flow dictates the handling of PTATM based on its physical state and purity.
Figure 1: Operational workflow for segregating and treating thioglycoside waste streams.
Detailed Operational Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired reagents or excess solid product.
-
Containment: Place the solid material into a clear polyethylene bag. Twist and tape the neck of the bag shut.
-
Secondary Containment: Place the first bag into a second bag (double-bagging). This prevents micro-particles from contaminating the outer container and releasing odors.
-
Labeling: Apply a hazardous waste label.
-
Disposal: Place in the Solid Organic Waste drum (usually the black or blue drum, depending on facility color codes).
Protocol B: Liquid Waste (Reaction Mixtures)
Use this for mother liquors or flash chromatography fractions.
-
Solvent Compatibility: Ensure the solvent matrix is compatible with non-halogenated waste. If DCM/Chloroform was used, use the Halogenated stream.
-
pH Check: CRITICAL. Check the pH of the waste solution.
-
If Acidic (pH < 5): Neutralize carefully with saturated Sodium Bicarbonate (
) before adding to the drum. Acidic conditions promote the cleavage of the thiophenyl group, generating thiophenol gas inside the waste drum.
-
-
Segregation: If your facility has a specific "High Sulfur" waste stream, use it. If not, standard organic waste is acceptable provided the pH is neutral/basic.
Protocol C: Oxidative Decontamination (Glassware & Spills)
Use this "Kill Step" to neutralize odors on glassware or bench surfaces before final cleaning.
Mechanism: Sodium hypochlorite (bleach) oxidizes the sulfide/thiol moiety to a sulfoxide or sulfone. These oxidation products are non-volatile and odorless, effectively "killing" the stench and reducing toxicity.
Figure 2: Chemical transformation during the decontamination process.
Step-by-Step Decontamination:
-
Preparation: Prepare a 10% Bleach solution (commercial bleach diluted 1:5 with water).
-
Application:
-
Glassware: Soak flasks in the bleach bath for 1 hour in a fume hood.
-
Spills: Cover the spill with paper towels, then soak the towels with bleach solution. Let sit for 20 minutes.
-
-
Rinse: Rinse glassware with water and acetone. The acetone rinse must go into the organic waste container.
-
Verification: The "rotten cabbage" smell should be entirely absent.
Regulatory & Classification Data
When filling out waste manifests, use the following classifications. Note that while the specific glycoside is not P-listed, its degradation product (Thiophenol) dictates the high level of caution.
| Regulatory Body | Classification Code | Description |
| RCRA (USA) | D001 | Ignitable (if in organic solvent). |
| RCRA (USA) | D003 (Potential) | Reactive sulfide (only if acidified; proper neutralization avoids this). |
| DOT (Transport) | Class 9 | Environmentally Hazardous Substance, Solid, N.O.S. |
| Waste Stream | Non-Halogenated Organic | Unless dissolved in DCM/Chloroform. |
Expert Note on "P-Listing": Thiophenol is a P-listed waste (P014). While the intact glycoside is not P014, treating it with the respect accorded to P-listed wastes (strict segregation, no drain disposal) prevents regulatory violations if degradation occurs in the waste container.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound.
-
Cornell University EHS. (2023). Waste Disposal Procedures for Malodorous Chemicals (Thiols/Mercaptans).
Personal protective equipment for handling Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside
Executive Summary & Chemical Context
Compound: Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside CAS: 108032-93-5 Role: Thioglycoside donor used in convergent oligosaccharide synthesis.[1][2]
As researchers, we often treat protected carbohydrates as benign "sugar dust." This is a dangerous complacency. While the acetyl groups on this mannoside provide stability, the phenylthio moiety at the anomeric position transforms this compound into a potential source of thiophenol (benzenethiol) upon hydrolysis or activation. Thiophenol is not only malodorous (stench threshold < 1 ppb) but highly toxic.
This guide moves beyond the generic SDS to provide a field-tested operational protocol. It is designed to protect both the operator from acute exposure and the experiment from moisture-induced degradation.
Hazard Profile & Mechanistic Risk Assessment
Effective safety protocols rely on understanding the causality of the hazard.
| Hazard Class | H-Code | Mechanistic Insight |
| Skin/Eye Irritant | H315, H319 | The acetylated sugar backbone acts as a contact irritant. Fine powder easily adheres to moist mucous membranes. |
| Respiratory Irritant | H335 | Inhalation of dust triggers inflammation. Critical: If the compound degrades, it releases thiols, which are potent respiratory sensitizers. |
| Aquatic Toxicity | H410 | Thioglycosides are persistent in water environments. Do not dispose of down the drain. |
| Latent Risk: Thiol Release | Non-GHS | Under acidic conditions or enzymatic hydrolysis, the S-Ph bond cleaves, releasing Thiophenol . This requires specific neutralization protocols (bleach) not listed in standard particulate SDS. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for a "Self-Validating System"—if you lack one item, the safety barrier is broken.
| PPE Category | Specification | Technical Justification |
| Hand Protection | Nitrile (Double-gloved) | Inner: 4 mil Nitrile (dexterity). Outer: 5-8 mil Nitrile (barrier). Why: Thioglycosides can permeate latex. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for powders. Goggles seal the orbital area, preventing airborne dust entry during weighing. |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Mandatory. Do not handle on an open bench. The hood captures both the particulate matter and any trace sulfur odors. |
| Body Protection | Lab Coat (Cotton/Poly) + Apron | Standard coat. Add a chemically resistant apron if handling scale > 10g to prevent saturation during a spill. |
| Hygiene | Post-Doffing Wash | Wash hands with soap and cold water. Warm water opens pores, potentially increasing absorption of trace residues. |
Operational Protocol: The Safe Handling Lifecycle
This workflow ensures the compound remains anhydrous (protecting the science) and contained (protecting the scientist).
Step 1: Retrieval & Acclimatization
-
Storage: -20°C (Freezer).
-
Protocol: Remove the bottle from the freezer and place it in a desiccator. Do not open immediately.
-
Reasoning: Opening a cold bottle introduces atmospheric moisture, which condenses on the solid. This hydrolysis can slowly cleave the thio-linkage, degrading your reagent and releasing odors. Allow 30 minutes to reach room temperature.
Step 2: Weighing & Transfer
-
Location: Inside a chemical fume hood.
-
Static Control: Thioglycosides are often fluffy, static-prone powders. Use an antistatic gun or polonium strip if available.
-
Technique: Use a disposable antistatic weighing boat. Do not use spatulas that have touched strong acids or oxidizers.
Step 3: Reaction Setup
-
Solvent Choice: Typically Dichloromethane (DCM) or Toluene.
-
Caution: When adding activators (e.g., NIS/TfOH or DMTST), the reaction will generate reactive sulfur species. Ensure the hood sash is at the lowest working position.
Visual Workflow: Handling Logic
Figure 1: Safe handling lifecycle preventing moisture contamination and exposure.
Emergency Response: Spills & Exposure
Standard spill kits are often insufficient for sulfur compounds due to the lingering odor. You must have a "Thiol-Killer" solution ready.
The "Thiol-Killer" Solution:
-
10% Household Bleach (Sodium Hypochlorite).
-
Mechanism:[3][4] Bleach oxidizes the sulfur to a sulfoxide or sulfone, which is non-volatile and odorless.
Spill Response Protocol
-
Evacuate & Isolate: If the spill is > 5g or outside the hood, evacuate the immediate area.
-
PPE Upgrade: Wear a full-face respirator with organic vapor/acid gas cartridges if the odor is detectable outside the hood.
-
Containment: Circle the spill with absorbent pads.
-
Neutralization (Crucial Step):
-
Gently spray the powder/liquid with the Bleach Solution .
-
Allow to sit for 15 minutes.
-
Note: You may see a white precipitate or slight heat generation.
-
-
Cleanup: Absorb the slurry with vermiculite or spill pads. Double bag in hazardous waste bags.
Visual Logic: Spill Decision Tree
Figure 2: Decision logic for neutralizing thioglycoside spills.
Disposal & Environmental Compliance
Do NOT dispose of this compound in the general organic waste stream if that stream is not destined for high-temperature incineration.
-
Solid Waste: Label clearly as "Sulfur-Containing Organic Solid."
-
Liquid Waste (Mother Liquors):
-
Segregate into a dedicated "Thiol/Sulfide" waste bottle.
-
Add 5% bleach to the waste bottle to keep it oxidative and prevent stench development over time.
-
Labeling: Must carry the H410 warning (Toxic to aquatic life).
-
References
-
Sigma-Aldrich. (2025).[3] Safety Data Sheet: this compound. (Note: Representative link for class/structure).
-
National Institutes of Health (PubChem). (2025). Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside (Analogous Structure Safety Data). .
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. .
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. .
Sources
- 1. Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside CAS 108032... — GlycoFineChem [glycofinechem.com]
- 2. Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside | Phenyl 1-thio-α-D-mannopyranoside 2,3,4,6-tetraacetate | Tetrahydropyrans | Ambeed.com [ambeed.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
